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1-Cyclopropylpiperazine hydrochloride Documentation Hub

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  • Product: 1-Cyclopropylpiperazine hydrochloride
  • CAS: 223556-29-4

Core Science & Biosynthesis

Foundational

chemical properties and molecular weight of 1-Cyclopropylpiperazine hydrochloride

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery Introduction 1-Cyclopropylpiperazine hydrochloride is a versatile heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

1-Cyclopropylpiperazine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines the rigid, lipophilic cyclopropyl group with the flexible and synthetically adaptable piperazine scaffold, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's physicochemical properties, synthetic routes, reaction chemistry, and its pivotal role in the creation of novel therapeutics, particularly in oncology and neuroscience.

Physicochemical and Molecular Characteristics

1-Cyclopropylpiperazine hydrochloride is the salt form of 1-(Cyclopropylcarbonyl)piperazine, which enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[2][3] The presence of the cyclopropyl moiety contributes to the molecule's distinct reactivity and conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions in drug design.[1]

Key Properties Summary

The fundamental properties of 1-Cyclopropylpiperazine hydrochloride are summarized below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name cyclopropyl(piperazin-1-yl)methanone;hydrochloride[4][5]
CAS Number 1021298-67-8[1][4][5]
Molecular Formula C₈H₁₅ClN₂O (or C₈H₁₄N₂O·HCl)[3][4]
Molecular Weight 190.67 g/mol [1][3][4][5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 175 - 180 °C[1]
Purity Typically ≥ 98% (by titration)[1][2]
Solubility Soluble in polar solvents such as water and alcohols[3]

Synthesis and Reaction Chemistry

The reliable synthesis of high-purity 1-Cyclopropylpiperazine hydrochloride is crucial for its application in pharmaceutical manufacturing. The most common and scalable approach involves the deprotection of a Boc-protected piperazine precursor.

Experimental Protocol: Synthesis via Boc-Deprotection

This protocol describes the synthesis from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a widely available starting material. The choice of a hydrochloric acid solution in methanol is strategic; it acts as both the deprotecting agent and the source of the hydrochloride salt, streamlining the process into a single, efficient step.

Step-by-Step Methodology:

  • Reaction Setup: A solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 14.5 mmol) is prepared in methanol (15 mL) in a suitable reaction vessel.[6]

  • Acid Addition: The solution is cooled to 0 °C using an ice bath. A 3M solution of hydrochloric acid in methanol (15 mL) is added slowly while stirring.[6] Maintaining a low temperature during the addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete removal of the Boc protecting group.[6]

  • Product Isolation: The solvent is removed under reduced pressure (rotoevaporation). This step yields the crude 1-Cyclopropylpiperazine hydrochloride as a solid.[6]

  • Purification & Characterization: The resulting off-white solid can be used directly or further purified by recrystallization if necessary. The product identity and purity are confirmed using analytical methods such as ¹H-NMR and LC-MS.[6] Expected characterization results include:

    • ¹H-NMR (400 MHz, DMSO-d6): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H).[6]

    • LC-MS (ESI) m/z: 155 (M + 1)⁺, corresponding to the free base.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_end Final Product Start Boc-Protected Piperazine Precursor (tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate) Step1 Dissolve in Methanol Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Slowly Add HCl/Methanol Solution Step2->Step3 Boc-Deprotection & Salt Formation Step4 Stir Overnight at Room Temperature Step3->Step4 Step5 Concentrate Under Reduced Pressure Step4->Step5 End 1-Cyclopropylpiperazine Hydrochloride (High Purity Solid) Step5->End OlaparibSynthesis cluster_reactants Key Intermediates cluster_conditions Reaction Conditions CPP_HCl 1-Cyclopropylpiperazine HCl Coupling Amide Coupling Reaction CPP_HCl->Coupling Phthalazinone Functionalized Phthalazinone Core (e.g., Compound D) Phthalazinone->Coupling Olaparib Olaparib Coupling->Olaparib Forms critical amide linkage Conditions • Coupling Agent (HBTU) • Base (DIPEA) • Solvent (Acetonitrile)

Caption: Key coupling step in the synthesis of Olaparib.

Applications in Neuroscience

The piperazine scaffold is a well-known privileged structure in neuroscience drug discovery. The addition of the cyclopropylcarbonyl group modulates the electronic and steric properties, leading to novel activities.

  • Neuroprotective Agents: It is used to synthesize analogs of drugs like Esaprazole, which have shown potential neuroprotective properties in preclinical studies. [2]* Receptor Binding: Analogs have demonstrated binding affinity for sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders, including depression and neurodegeneration. [1][4]

Emerging Research Areas
  • Kinase Inhibitors: The compound is a valuable building block for developing quinazoline-based kinase inhibitors for oncology applications. [4]* Antimicrobial Agents: Researchers are incorporating this moiety into peptidomimetic structures to create novel antimicrobial agents with the potential to combat drug-resistant bacteria. [4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1-Cyclopropylpiperazine hydrochloride is essential to ensure laboratory safety.

GHS Hazard Information
PictogramGHS CodeHazard StatementSource(s)

H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H302Harmful if swallowed.[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [7]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [7]* Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists. [7][9]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [7][9]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [7][9]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of heat or ignition. [9][10][11]

Conclusion

1-Cyclopropylpiperazine hydrochloride is more than a simple chemical intermediate; it is a key enabler in the synthesis of advanced therapeutics. Its robust and scalable synthesis, combined with its versatile reactivity, has secured its place in the toolbox of medicinal chemists. From the production of the life-saving cancer drug Olaparib to the exploration of new treatments for neurological disorders, this compound's impact is both significant and expanding, underscoring the critical role of foundational building blocks in the landscape of modern drug discovery.

References

  • (Cyclopropyl)(piperazin-1-yl)methanone hydrochloride - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020). CN111116514A. Google Patents.
  • Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). EP2824098B1. Google Patents.

Sources

Exploratory

solubility of 1-Cyclopropylpiperazine hydrochloride in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 1-Cyclopropylpiperazine Hydrochloride , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-Cyclopropylpiperazine Hydrochloride , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and other bioactive agents.

Executive Summary: The Solubility Paradox

1-Cyclopropylpiperazine Hydrochloride (1-CPP HCl) exhibits a classic "salt-solvate" dichotomy. While highly soluble in aqueous media due to ionic dissociation, its behavior in organic solvents is governed by the competition between the lipophilic cyclopropyl-piperazine scaffold and the ionic lattice energy of the hydrochloride salt.

Critical Nomenclature Note:

  • Target Molecule: 1-Cyclopropylpiperazine Hydrochloride (Amine).

    • Structure: Piperazine ring with a cyclopropyl group on N1.[1][2][3][4][5][6]

    • CAS (Free Base): 20327-23-5.

    • Role: Ciprofloxacin intermediate.[5]

  • Common Confusion: Often confused with 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Amide, CAS 1021298-67-8), an Olaparib intermediate.[4]

  • Scope: This guide focuses on the Amine form (1-CPP HCl) but provides comparative notes where relevant.

Part 1: Physicochemical Profile & Solubility Drivers[7]

The solubility of 1-CPP HCl is dictated by the interaction between its ionic core and the dielectric constant (


) of the solvent.
PropertySpecificationImpact on Solubility
Molecular Formula

Usually mono- or dihydrochloride. Dihydrochloride is more polar.
Ionic Character High (Salt)Drives high water solubility (>100 mg/mL).
Lipophilicity (LogP) ~0.3 (Base)The cyclopropyl group adds lipophilicity, allowing partial solubility in alcohols.
Lattice Energy HighRequires high dielectric solvents (Water, MeOH) to overcome lattice forces.
Solubility Landscape: Water vs. Organic Solvents
Solvent ClassRepresentative SolventsSolubility RatingMechanism / Application
Aqueous Water, 0.1M HCl, PBSVery High Dissolution: Ionic dissociation is thermodynamically favorable. Used for aqueous phase retention during extraction.
Protic Organic Methanol, EthanolHigh to Moderate Recrystallization: High solubility at boiling point; moderate/low at

. Ideal for purification.
Secondary Alcohols Isopropanol (IPA)Low / Sparingly Antisolvent/Pulping: Used to "pulp" (wash) the solid to remove organic impurities without dissolving the salt.
Aprotic Polar DMSO, DMFHigh Stock Solutions: Soluble due to high dipole moment, but difficult to remove (high boiling point).
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Phase Separation: The salt remains solid or in the aqueous phase. Note: The free base is highly soluble here.
Non-Polar Hexane, Toluene, EtherInsoluble Antisolvent: Addition of these forces precipitation of the salt from alcoholic solutions.

Part 2: Thermodynamic & Kinetic Considerations

The pH-Solubility Switch

The utility of 1-CPP lies in its ability to toggle between organic-soluble (Base) and water-soluble (Salt) forms. This is the foundation of its purification.

  • pH < pKa (~9.8): Protonation of the secondary amine (

    
    ). The molecule exists as a salt, partitioning into the Aqueous Phase .
    
  • pH > pKa: Deprotonation. The molecule exists as a free base, partitioning into the Organic Phase (DCM, Toluene).

Temperature-Dependent Solubility (Recrystallization)

In Ethanol (EtOH), 1-CPP HCl exhibits a steep solubility curve:

  • @ 78°C (Reflux): Lattice energy is overcome by entropy; clear solution formed.

  • @ 0-5°C: Solubility drops drastically, leading to high-purity crystal formation.

  • Protocol Implication: Ethanol is the "Good Solvent"; Diethyl Ether or Hexane is the "Antisolvent".

Part 3: Experimental Protocols

Protocol A: Purification via Antisovlent Recrystallization

Target: Removal of non-polar impurities from crude 1-CPP HCl.

  • Dissolution: Suspend crude 1-CPP HCl in Absolute Ethanol (5 mL per gram).

  • Heating: Heat to reflux (

    
    ) under stirring until fully dissolved. If particulates remain, perform a hot filtration.
    
  • Antisolvent Addition: Remove from heat. While still warm (

    
    ), slowly add Diethyl Ether  or MTBE  (Methyl tert-butyl ether) dropwise until a faint turbidity persists.
    
  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then chill to

    
     for 2 hours.
    
  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at

    
    .
    
Protocol B: Free Base Extraction (The "Switch")

Target: Converting 1-CPP HCl to 1-CPP Base for N-alkylation reactions.

  • Dissolution: Dissolve 1-CPP HCl in minimum Water .

  • Basification: Slowly add 50% NaOH solution while cooling (exothermic) until pH > 12.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
     volumes).
    
  • Phase Separation: Collect the organic (DCM) layer. The salt impurities (NaCl) remain in the water.

  • Drying: Dry the DCM layer over Anhydrous

    
    .
    
  • Concentration: Evaporate DCM to yield the oily Free Base.

Part 4: Process Workflow Visualization

The following diagram illustrates the purification logic based on solubility differences.

SolubilityWorkflow cluster_legend Solubility Logic Crude Crude 1-CPP HCl (Contains organic impurities) EthanolHot Dissolve in Hot Ethanol (78°C) Crude->EthanolHot Solubility High FilterHot Hot Filtration (Remove insolubles) EthanolHot->FilterHot Cooling Cool to 50°C FilterHot->Cooling Antisolvent Add Antisolvent (Ether/MTBE) Cooling->Antisolvent Reduce Solubility Crystallize Crystallization (0-4°C) Antisolvent->Crystallize Precipitation Isolate Pure 1-CPP HCl Crystals Crystallize->Isolate Vacuum Filtration key Ethanol: Soluble (Hot) Ether: Insoluble (All Temps) Water: Soluble (Avoid for drying)

Caption: Recrystallization workflow exploiting the temperature-dependent solubility of 1-CPP HCl in ethanol and its insolubility in ether.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20327-23-5, 1-Cyclopropylpiperazine. Retrieved from [Link]

  • Google Patents. (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.[7] (Describes the synthesis and purification of the related amide/amine utilizing ethanol/ether systems). Retrieved from

  • University of Rochester. (2023). Reagents & Solvents: Solvents for Recrystallization. (General reference for amine salt purification protocols). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 1-Cyclopropylpiperazine HCl

This technical guide details the thermodynamic stability profile of 1-Cyclopropylpiperazine Hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., fluoroquinolones, histamine H3 antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 1-Cyclopropylpiperazine Hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., fluoroquinolones, histamine H3 antagonists).

Crucial Disambiguation: This guide specifically addresses 1-Cyclopropylpiperazine (the amine, Structure A ), not 1-(Cyclopropylcarbonyl)piperazine (the amide, Structure B ). These two are frequently confused in commercial catalogs.

  • Target (Amine): 1-Cyclopropylpiperazine Dihydrochloride (CAS: 139256-79-4 / Free Base CAS: 20327-23-5).

  • Common Confusant (Amide): 1-(Cyclopropylcarbonyl)piperazine HCl (CAS: 1021298-67-8), MP: 176–180 °C.

An In-Depth Technical Guide for Drug Development

Part 1: Chemical Identity & Structural Thermodynamics

Molecular Architecture

1-Cyclopropylpiperazine HCl consists of a piperazine ring N-substituted with a cyclopropyl group. The thermodynamic behavior is governed by the tension of the cyclopropyl ring (~27.5 kcal/mol strain energy) and the ionic lattice energy of the hydrochloride salt.

ParameterData / Descriptor
IUPAC Name 1-Cyclopropylpiperazine dihydrochloride
CAS Number 139256-79-4 (2HCl salt); 20327-23-5 (Free Base)
Molecular Formula C₇H₁₄N₂[1][2][3] · 2HCl
Molecular Weight 199.12 g/mol (Salt); 126.20 g/mol (Base)
pKa (Calculated) pKa₁ ≈ 5.3 (N4), pKa₂ ≈ 9.1 (N1-cyclopropyl)*
Physical State White to off-white crystalline solid
Hygroscopicity High (Typical of piperazine dihydrochlorides)

*Note: The electron-withdrawing character of the cyclopropyl group (due to high s-character in C-C bonds) slightly lowers the basicity of N1 compared to N-isopropylpiperazine.

Thermodynamic Parameters

Unlike the amide analog (MP 176°C), the amine dihydrochloride typically exhibits a higher melting/decomposition onset due to strong ionic lattice forces.

  • Melting Point (T_m): typically >210 °C (with decomposition) . Exact values vary by polymorph and residual moisture.

  • Enthalpy of Fusion (

    
    ):  Determination requires hermetically sealed DSC pans to suppress early volatilization of HCl.
    
  • Solubility: Highly soluble in water (>50 mg/mL) and polar protic solvents; insoluble in non-polar organics (hexane, toluene).

Part 2: Stability Profile & Degradation Pathways

Thermal Stability (Solid State)

The HCl salt is thermally stable up to ~180°C. Above this threshold, two primary failure modes occur:

  • Desolvation/Dehydrochlorination: Loss of HCl gas, reverting to the lower-melting free base or monohydrochloride.

  • Ring Opening (Pyrolytic): At high temperatures (>250°C), the cyclopropyl ring can undergo homolytic cleavage or rearrangement to propenyl derivatives.

Hydrolytic Stability (Acid/Base)

The cyclopropyl-nitrogen bond is robust under standard aqueous conditions but sensitive to specific stress:

  • Neutral/Basic pH: Indefinitely stable. The cyclopropyl group acts as a sterically bulky alkyl group.

  • Strong Acid (pH < 1) + Heat: Risk of acid-catalyzed ring opening . The relief of ring strain drives the opening of the cyclopropane ring to form a carbocation intermediate, which is quenched by nucleophiles (e.g., Cl⁻, H₂O) to form linear propyl impurities (e.g., 1-propylpiperazine derivatives).

Oxidative Stability
  • N4-Nitrogen: The secondary amine at position 4 is the primary site of oxidation, forming N-oxides or hydroxylamines upon exposure to peroxides or radical initiators.

  • N1-Nitrogen: The cyclopropyl group provides steric protection, making N1 less prone to N-oxidation than N-methyl analogs.

Part 3: Visualization of Stability Logic

Degradation Decision Tree

The following diagram outlines the logical flow for determining the degradation mechanism based on stress conditions.

StabilityPathways Compound 1-Cyclopropylpiperazine HCl Stress Stress Condition Compound->Stress AcidHeat Strong Acid (pH < 1) + Heat Stress->AcidHeat Oxidant Peroxides / Air Stress->Oxidant Thermal Heat (>180°C) Stress->Thermal RingOpen Cyclopropyl Ring Opening (Formation of Propyl-piperazines) AcidHeat->RingOpen Strain Relief NOxide N-Oxidation (N4) Oxidant->NOxide Radical Attack DeHCl Loss of HCl / Sublimation Thermal->DeHCl Lattice Breakdown

Caption: Primary degradation pathways for 1-Cyclopropylpiperazine HCl under specific stress vectors.

Part 4: Experimental Protocols (Self-Validating Systems)

To establish the specific thermodynamic certificate of analysis (CoA) for your batch, follow these protocols.

Differential Scanning Calorimetry (DSC)

Purpose: Determine melting point and detect polymorphic transitions.

  • Sample Prep: Weigh 2–4 mg of dried salt into a Tzero aluminum pan .

  • Sealing: Use a hermetic lid with a pinhole (to allow gas escape only at decomposition) or a completely sealed lid (to measure T_m under pressure).

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

  • Validation: A sharp endotherm indicates melting; a broad, jagged baseline indicates decomposition or desolvation.

    • Pass Criteria: Single endothermic peak >200°C.

Forced Degradation (Acid Challenge)

Purpose: Verify cyclopropyl ring integrity.

  • Preparation: Dissolve compound to 1 mg/mL in 1N HCl .

  • Stress: Reflux at 60°C for 24 hours.

  • Analysis: Neutralize with NaOH and analyze via HPLC-MS.

  • Detection: Monitor for M+18 (hydration of ring) or M+36 (HCl addition) adducts.

    • Key Marker: Appearance of peaks matching 1-propylpiperazine or 1-allylpiperazine.

Hygroscopicity (DVS)

Purpose: Determine storage class.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH → 90% RH → 0% RH at 25°C (step size 10%).

  • Classification:

    • < 0.2% weight gain: Non-hygroscopic.

    • 15% weight gain: Deliquescent (Likely outcome for Dihydrochloride).

  • Control: If deliquescent, store in desiccator or handle in glovebox.

Part 5: Storage & Handling Recommendations

ConditionRecommendationRationale
Temperature 2–8 °C or Room TempThermally stable, but cold storage slows incidental oxidation.
Atmosphere Inert Gas (Argon/N₂)Prevents moisture uptake (deliquescence) and carbonate formation.
Container Amber GlassProtects from potential photodegradation of impurities.
Incompatibility Strong Acids, AldehydesPrevents ring opening (acid) or imine formation (aldehydes).

References

  • Chemical Identity & Synthesis

    • Synthesis of 1-Cyclopropylpiperazine: Patent WO2008128962A1. "Piperazine derivatives and their use as histamine H3 receptor modulators." (2008). Link

    • Distinction from Amide: Fisher Scientific Catalog, "1-(Cyclopropylcarbonyl)piperazine hydrochloride." Link

  • Cyclopropyl Stability

    • Cyclopropyl Group Metabolism & Stability: Hypha Discovery. "Metabolism of cyclopropyl groups." (2020). Link

    • Ring Opening in Acid: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group (1987).
  • Analytical Methods

    • Piperazine Degradation: Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine." International Journal of Greenhouse Gas Control (2010). Link

Sources

Exploratory

1-Cyclopropylpiperazine hydrochloride CAS 94605-97-7 technical data

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Hydrochloride (CAS 94605-97-7) for Advanced Research and Development This document provides a comprehensive technical overview of 1-Cyclopropylpiperazine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Hydrochloride (CAS 94605-97-7) for Advanced Research and Development

This document provides a comprehensive technical overview of 1-Cyclopropylpiperazine hydrochloride (CAS 94605-97-7), a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core physicochemical data, validated synthesis and analytical protocols, and critical safety information, grounding all claims in authoritative sources.

Core Compound Identity and Physicochemical Properties

1-Cyclopropylpiperazine hydrochloride is the salt form of the parent compound, 1-(Cyclopropylcarbonyl)piperazine. The hydrochloride form enhances stability and solubility, particularly in aqueous media, making it more amenable to handling and reaction setup in pharmaceutical development.[1] Its unique structure, featuring a strained cyclopropyl ring coupled to a piperazine amide, imparts distinct reactivity and conformational properties that are leveraged in the design of novel therapeutic agents targeting neurological and psychiatric disorders.[2]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 1021298-67-8 [2][3][4]
Molecular Formula C₈H₁₄N₂O·HCl [2][4][5]
Molecular Weight 190.67 g/mol [2][3][6]
IUPAC Name cyclopropyl(piperazin-1-yl)methanone;hydrochloride [3]
Appearance White to off-white or pale orange crystalline powder [2][5]
Melting Point 175 - 180 °C [2][5]
Solubility Soluble in water and polar solvents like alcohols. [5][7]
Purity Typically ≥97-98% by titration; ≥99.5% by LCMS is achievable. [2][4][5]

| Storage | Store in a cool, dry, well-ventilated place away from moisture. Keep container tightly sealed. Recommended storage at <15°C. |[5][8][9] |

Synthesis and Manufacturing Insights

The synthesis of 1-Cyclopropylpiperazine hydrochloride is most commonly achieved via the deprotection of a stable, Boc-protected intermediate. This route is favored in industrial settings due to its high yield and purity, avoiding the handling of more reactive reagents like acyl chlorides in the final steps.

Workflow for Synthesis via Boc-Deprotection

The following diagram and protocol detail a robust and scalable method for producing the target compound.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Deprotection cluster_2 Step 3: Isolation cluster_3 Step 4: Final Product A tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate B Dissolve in Methanol (MeOH) Cool to 0°C A->B Reagent Prep C Add HCl/MeOH Solution (3M) Stir at Room Temperature Overnight B->C Reaction D Concentrate Under Reduced Pressure C->D Workup E 1-Cyclopropylpiperazine hydrochloride (Off-white solid, quantitative yield) D->E Purification

Caption: Synthesis workflow for 1-Cyclopropylpiperazine HCl.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq, e.g., 14.5 mmol, 3.7 g) in methanol (approx. 4 mL per gram of starting material).

  • Acidification: Cool the solution to 0 °C using an ice bath. While stirring, slowly add a 3M solution of hydrochloric acid in methanol (1.0 eq volume, e.g., 15 mL).

    • Expert Insight: The slow addition of acid at low temperature is crucial to control the exotherm of the reaction and prevent potential side reactions. Using a pre-prepared HCl/methanol solution ensures accurate stoichiometry and avoids the introduction of water.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure complete deprotection.

  • Product Isolation: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • Final Product: The resulting off-white solid is 1-Cyclopropylpiperazine hydrochloride. The reaction typically proceeds to completion, affording a quantitative yield of high purity product that can be used directly in subsequent steps.[10]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 1-Cyclopropylpiperazine hydrochloride. A multi-technique approach ensures that the material meets the stringent specifications required for pharmaceutical applications.

Quality Control Workflow

QC_Workflow cluster_tests Test Battery Start Raw Material Received Test Analytical Testing Start->Test NMR ¹H NMR (Identity) Test->NMR LCMS LC-MS (Purity & Identity) Test->LCMS Titr Titration (Assay) Test->Titr Release Material Released for Use NMR->Release LCMS->Release Titr->Release

Caption: Standard quality control workflow for intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the compound. The expected chemical shifts and multiplicities provide a unique fingerprint for the molecule.

Table 2: Representative ¹H NMR Data (Reference data from a synthesis characterized in DMSO-d₆ at 400 MHz)[10]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.58 s (broad) 2H NH ₂⁺ (piperazine)
3.69 - 4.08 m 4H -C(=O)-NCH ₂-
3.04 - 3.16 m 4H -NH-CH ₂-
1.96 - 2.03 m 1H Cyclopropyl -CH -

| 0.71 - 0.76 | m | 4H | Cyclopropyl -CH ₂- |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining purity. A reverse-phase method with UV detection is standard. While piperazine itself lacks a strong chromophore, the cyclopropyl amide group allows for detection at lower UV wavelengths.

Exemplary HPLC-UV Protocol

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of a 50:50 water/acetonitrile mixture.

  • Self-Validation Principle: The method's validity is confirmed by ensuring baseline separation of the main peak from any potential impurities or starting materials. A sharp, symmetrical peak shape is indicative of good chromatographic performance.

Applications in Drug Discovery

1-Cyclopropylpiperazine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its utility stems from the piperazine moiety, a common scaffold in medicinal chemistry, and the cyclopropylcarbonyl group, which can serve as a stable, conformationally rigid element.

Key Applications:

  • PARP Inhibitors: It is a documented key intermediate in the synthesis of Olaparib , a PARP inhibitor used in cancer therapy.[11] In the final synthetic steps, it is coupled with a carboxylic acid moiety to form the final API.[12]

  • Neuroprotective Agents: The compound is used as a reagent in the synthesis of Esaprazole analogs, which have shown potential σ1 receptor binding and neuroprotective properties in vitro.[13]

  • Versatile Building Block: Beyond specific drugs, it serves as a versatile building block for creating libraries of compounds for screening, particularly for targets in the central nervous system (CNS).[2]

Applications cluster_0 Therapeutic Areas cluster_1 Example APIs & Leads A 1-Cyclopropylpiperazine HCl (CAS 94605-97-7) B Oncology A->B Amide Coupling C Neurology A->C Derivatization D Other Research Areas A->D Scaffold Hopping E Olaparib (PARP Inhibitor) B->E F Esaprazole Analogs (Neuroprotection) C->F G Novel Compound Libraries D->G

Caption: Role as a key intermediate in drug development.

Safety and Handling

Proper handling of 1-Cyclopropylpiperazine hydrochloride is essential to ensure laboratory safety. The compound is an irritant and can be harmful if ingested.

Table 3: GHS Hazard and Safety Information

Hazard Class GHS Statement Code Description
Skin Irritation H315 Causes skin irritation.[3][5]
Eye Irritation H319 Causes serious eye irritation.[3][5]
Acute Toxicity, Oral H302 Harmful if swallowed.[3]

| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[8]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Wash and dry hands after handling.[8]

    • Body Protection: Wear a lab coat. For large quantities, consider impervious clothing.[8]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

First Aid Measures
  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[5][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][14]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]

  • If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][14]

References

  • Cyclopropyl)(piperazin-1-yl)methanone hydrochloride . Pipzine Chemicals. [Online]. Available: [Link]

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 . PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochl | Drug Information . PharmaCompass.com. [Online]. Available: [Link]

  • Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents. [Online].
  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. Google Patents. [Online].
  • Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride . Six Chongqing Chemdad Co. [Online]. Available: [Link]

  • 1-(Cyclopropylcarbonyl)piperazine . JIGS Chemical Limited. [Online]. Available: [Link]

Sources

Foundational

Structural Formula and Functional Groups of 1-Cyclopropylpiperazine HCl

This technical guide details the structural, physicochemical, and synthetic attributes of 1-Cyclopropylpiperazine Hydrochloride , a critical pharmacophore in medicinal chemistry. Executive Summary 1-Cyclopropylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic attributes of 1-Cyclopropylpiperazine Hydrochloride , a critical pharmacophore in medicinal chemistry.

Executive Summary

1-Cyclopropylpiperazine (CAS: 20327-23-5 for free base) is a privileged heterocyclic scaffold widely employed in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors.[1][2] It is distinct from its amide analog, 1-(cyclopropylcarbonyl)piperazine, which serves as a precursor.

The hydrochloride salt form (typically the dihydrochloride ) is the preferred solid-state entity for handling and storage due to the volatility and oxidation sensitivity of the free amine. This guide analyzes its dual-nitrogen topology, the electronic influence of the cyclopropyl ring, and its spectroscopic signature.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-Cyclopropylpiperazine dihydrochloride
Common Synonyms N-Cyclopropylpiperazine 2HCl; 4-Cyclopropylpiperazine dihydrochloride
CAS Number 20327-23-5 (Free Base); 139256-62-1 (xHCl salt generic)
Molecular Formula C₇H₁₄N₂[1][2][3][4][5][6] · 2HCl
Molecular Weight 126.20 g/mol (Free Base); ~199.12 g/mol (Dihydrochloride)
SMILES C1CC1N2CCNCC2.Cl.Cl
Structural Topology

The molecule consists of a six-membered saturated piperazine ring in a chair conformation.[2] The N1 nitrogen is substituted with a cyclopropyl group, while the N4 nitrogen remains a secondary amine.

G Cyclopropyl Cyclopropyl Group (Strained Ring) N1 N1 (Tertiary Amine) Reduced Basicity Cyclopropyl->N1 N-Alkylation Piperazine Piperazine Core (Chair Conformation) N1->Piperazine Heterocycle N4 N4 (Secondary Amine) High Nucleophilicity Piperazine->N4 Distal Nitrogen HCl 2 x HCl (Counterions) HCl->N1 Ionic Interaction HCl->N4 Ionic Interaction

Figure 1: Topological connectivity and functional group segmentation of 1-Cyclopropylpiperazine 2HCl.

Functional Group Analysis

The Cyclopropyl Moiety
  • Electronic Effect : The cyclopropyl group is electron-withdrawing relative to standard alkyl groups (e.g., isopropyl) due to the high

    
    -character of the C-C bonds in the ring. This lowers the electron density on the attached N1 nitrogen.[2]
    
  • Metabolic Stability : Unlike an

    
    -ethyl or 
    
    
    
    -isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated dealkylation, making it a valuable "metabolic blocker" in drug design.
  • Steric Profile : It provides rigidity and bulk without the rotational freedom of an open alkyl chain, often improving receptor binding affinity.[2]

The Nitrogen Centers (Basicity & Reactivity)

The molecule contains two non-equivalent basic centers.[2] Understanding their pKa values is crucial for salt formation and synthesis.[2]

CenterTypeApprox. pKaReactivity Profile
N4 (Distal) Secondary Amine~9.2 – 9.6Highly nucleophilic; primary site for acylation/alkylation reactions.[2]
N1 (Proximal) Tertiary Amine~5.5 – 6.5Less basic due to cyclopropyl induction and steric hindrance.[2]
  • Salt Stoichiometry : In the presence of excess HCl, both nitrogens are protonated, forming the dihydrochloride .[2] In controlled conditions (1 eq. HCl), the N4 nitrogen is protonated first due to its higher basicity.

Physicochemical Properties

PropertyValueImplication
LogP (Free Base) ~0.2Moderately polar; good water solubility as a salt.[2]
PSA (Polar Surface Area) 15.3 ŲFavorable for CNS penetration (Blood-Brain Barrier).[2]
Boiling Point 43°C (at 7 mmHg)Volatile as a free base; must be stored as HCl salt.[2]
Solubility High in H₂O, MeOHSuitable for aqueous formulations.[2]

Spectroscopic Characterization (NMR)

The cyclopropyl group provides a distinct high-field diagnostic signature in ¹H NMR.[2]

¹H NMR Data (DMSO-d₆, Free Base equivalent):

  • δ 0.25 – 0.40 ppm (4H, m) : Cyclopropyl methylene protons (

    
    ).[2] The high-field shift is characteristic of the magnetic anisotropy of the cyclopropane ring.
    
  • δ 1.54 – 1.60 ppm (1H, m) : Cyclopropyl methine proton (

    
    ).[2]
    
  • δ 2.43 ppm (4H, t) : Piperazine protons adjacent to N1 (Cyclopropyl).[2]

  • δ 2.60 – 2.65 ppm (4H, t) : Piperazine protons adjacent to N4 (Secondary amine).[2]

  • δ 3.30 ppm (1H, s) : N-H proton (exchangeable).[2]

Note: In the HCl salt, the piperazine ring protons will shift downfield (δ 3.0 – 3.8 ppm) due to protonation.

Synthetic Pathways

Route A: Amide Reduction (Industrial Standard)

This route avoids the formation of quaternary ammonium byproducts common in direct alkylation.[2]

  • Acylation : Piperazine is reacted with cyclopropanecarbonyl chloride to form 1-(cyclopropylcarbonyl)piperazine .[2]

  • Reduction : The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the 1-cyclopropylpiperazine.[2]

  • Salt Formation : Treatment with anhydrous HCl in dioxane/ether precipitates the salt.[2]

Route B: Boc-Deprotection (Laboratory Scale)

Used when high purity is required for research.[2]

  • Start with tert-butyl 4-cyclopropylpiperazine-1-carboxylate .[2][7]

  • Deprotection : Stir in 4M HCl/Dioxane or TFA/DCM.[2]

  • Isolation : Evaporation yields the pure hydrochloride salt.[2]

Synthesis Start Piperazine + Cyclopropanecarbonyl Chloride Intermediate 1-(Cyclopropylcarbonyl)piperazine (Amide) Start->Intermediate Acylation (-HCl) Reduction Reduction (LiAlH4) Intermediate->Reduction Product 1-Cyclopropylpiperazine (Free Base) Reduction->Product Amide -> Amine Salt 1-Cyclopropylpiperazine 2HCl Product->Salt + HCl (anhydrous)

Figure 2: Synthetic workflow from piperazine precursor to final HCl salt.[2]

Pharmacological Relevance

1-Cyclopropylpiperazine is a "privileged structure" found in several bioactive classes:

  • Histamine H3 Antagonists : The rigid cyclopropyl group enhances binding to the H3 receptor pocket compared to flexible alkyl chains.[2]

  • Antibacterials : Used as a side-chain modifier in next-generation fluoroquinolones (analogs of Ciprofloxacin, though Ciprofloxacin itself uses unsubstituted piperazine or other variants).[2]

  • Kinase Inhibitors : The scaffold appears in inhibitors targeting CSF-1R and other tyrosine kinases, where the piperazine acts as a solubility-enhancing linker.[2]

References

  • ChemicalBook . (2025).[2] 1-Cyclopropylpiperazine Properties and Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH) . (2025).[2] 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004.[2] PubChem.[2] Retrieved from [2]

  • Khalili, F., et al. (2009).[2][8][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10] Journal of Chemical & Engineering Data. Retrieved from [Semantic Scholar]([Link]

  • Watson International . (2025).[2] 1-Cyclopropylpiperazine CAS 20327-23-5 Technical Data. Retrieved from [2][5]

Sources

Exploratory

1-Cyclopropylpiperazine Hydrochloride: Technical Guide to Pharmaceutical Applications &amp; Synthesis

The following technical guide details the role, synthesis, and application of 1-Cyclopropylpiperazine Hydrochloride , a specialized intermediate distinct from the more common fluoroquinolone building blocks. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 1-Cyclopropylpiperazine Hydrochloride , a specialized intermediate distinct from the more common fluoroquinolone building blocks.

Executive Summary

1-Cyclopropylpiperazine hydrochloride is a secondary amine building block used primarily in the synthesis of Histamine H3 receptor antagonists and CSF-1R kinase inhibitors . Unlike the ubiquitous N-ethylpiperazine used in Enrofloxacin or the unsubstituted piperazine used in Ciprofloxacin, this intermediate introduces a rigid, lipophilic cyclopropyl moiety directly onto the piperazine nitrogen. This structural modification significantly alters the pharmacokinetic profile of the final drug, enhancing blood-brain barrier (BBB) penetration and metabolic stability against oxidative dealkylation compared to straight-chain alkyl analogs.

Critical Distinction: This compound is frequently confused with 1-(cyclopropylcarbonyl)piperazine (the intermediate for Olaparib). Researchers must verify the presence of the carbonyl group (C=O) in their target structure. 1-Cyclopropylpiperazine contains a direct N-cyclopropyl bond.

Chemical Identity & Properties

PropertyData
Chemical Name 1-Cyclopropylpiperazine Hydrochloride
CAS Number 10212-25-6 (HCl salt) / 20327-23-5 (Free Base)
Molecular Formula C₇H₁₄N₂[1] · HCl
Molecular Weight 162.66 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
pKa (Calculated) ~9.2 (Secondary amine), ~4.5 (Tertiary amine)
Solubility Highly soluble in water, methanol; Sparingly soluble in DCM
Key Functionality Secondary amine nucleophile; N-cyclopropyl pharmacophore

Synthetic Utility & Mechanism[2]

The cyclopropyl group is a "privileged structure" in medicinal chemistry. In the context of 1-cyclopropylpiperazine, it serves two mechanistic functions:

  • Metabolic Blocking: The cyclopropyl group is resistant to Cytochrome P450-mediated

    
    -dealkylation, unlike ethyl or methyl groups. This prolongs the half-life of the resulting API.
    
  • Conformational Restriction: The steric bulk of the cyclopropyl ring restricts the rotation of the N-substituent, potentially locking the molecule into a bioactive conformation that favors receptor binding (e.g., in the H3 receptor pocket).

Reaction Behavior

The molecule acts as a nucleophile through its secondary amine (N4 position). It typically participates in:

  • SNAr Reactions: Displacing halides on heteroaromatic cores (e.g., chloropyridines, chloroquinolines).

  • Urea Formation: Reacting with isocyanates or carbamoyl chlorides.

  • Amide Coupling: Reacting with carboxylic acids (requires coupling agents like HATU/EDCI).

Synthesis of the Intermediate

Synthesizing 1-cyclopropylpiperazine is non-trivial because direct alkylation of piperazine with cyclopropyl halides is inefficient (cyclopropyl halides are resistant to SN2 attack). The industrial standard relies on reductive amination using a cyclopropanone equivalent .

Protocol: The "Cyclopropanone Hemiacetal" Route

This method avoids the use of unstable cyclopropanone.

Reagents:

  • N-Boc-piperazine (Starting Material)

  • (1-Ethoxycyclopropoxy)trimethylsilane (Cyclopropanone equivalent)[2]

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride

  • Acetic Acid / Methanol[3]

  • HCl in Dioxane (for deprotection)

Step-by-Step Methodology:

  • Cyclopropylation (Reductive Amination):

    • Dissolve N-Boc-piperazine (1.0 eq) in Methanol.

    • Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq) and Acetic Acid (catalytic).

    • Add NaBH₃CN (1.5 eq) portion-wise at 0°C.

    • Mechanism: The silyl ether hydrolyzes in situ to generate cyclopropanone (or its hemiacetal), which forms an iminium ion with the piperazine. The borohydride reduces this to the N-cyclopropyl bond.

    • Stir at Room Temperature (RT) for 12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench with aqueous NaHCO₃. Extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Result:tert-butyl 4-cyclopropylpiperazine-1-carboxylate.

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (excess, ~4 eq) dropwise at 0°C.

    • Stir at RT for 3 hours. A white precipitate will form.

    • Filter the solid under N₂ atmosphere (hygroscopic).

    • Wash with diethyl ether to remove residual HCl/Dioxane.

    • Dry under vacuum at 40°C.

Yield: Typically 60-75% overall.

Visualization: Synthesis Workflow

Synthesis Start N-Boc-Piperazine Step1 Reductive Amination (NaBH3CN / MeOH) Start->Step1 Reagent (1-Ethoxycyclopropoxy) trimethylsilane Reagent->Step1 Inter Intermediate: N-Boc-N'-cyclopropyl piperazine Step1->Inter Cyclopropylation Step2 Deprotection (4M HCl / Dioxane) Inter->Step2 Final 1-Cyclopropylpiperazine Hydrochloride Step2->Final HCl Salt Formation

Caption: Figure 1. Industrial synthesis route utilizing a masked cyclopropanone equivalent to bypass direct alkylation challenges.

Pharmaceutical Applications (Case Studies)

Case Study 1: Histamine H3 Receptor Inverse Agonists (e.g., LML134)

The H3 receptor regulates the release of histamine, acetylcholine, and norepinephrine. Antagonists/inverse agonists are developed for narcolepsy and cognitive disorders.

  • Role of 1-Cyclopropylpiperazine: It forms the basic "tail" of the molecule. The basic nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane region.

  • Synthesis Logic: The 1-cyclopropylpiperazine is coupled to a lipophilic core (often containing an ether or biphenyl linker) via an alkylation or amide coupling.

  • Advantage: The cyclopropyl group provides optimal lipophilicity (LogP adjustment) without the high metabolic turnover of an N-methyl group.

Case Study 2: CSF-1R Kinase Inhibitors

Used in oncology and neuroinflammation (targeting microglia).

  • Application: 1-Cyclopropylpiperazine is used to synthesize 3-amido-4-anilinoquinoline derivatives.

  • Mechanism: The piperazine acts as a solvent-exposed solubilizing group that may also form hydrogen bonds with the kinase hinge region or ribose-binding pocket.

Comparison with Fluoroquinolones

It is vital to distinguish this intermediate from those used in blockbuster antibiotics.

Drug ClassPiperazine Intermediate UsedLocation of Cyclopropyl Group
Ciprofloxacin Piperazine (unsubstituted)On Quinolone N1 (Not on piperazine)
Enrofloxacin N-EthylpiperazineOn Quinolone N1
H3 Antagonists 1-Cyclopropylpiperazine On Piperazine N4

Quality Control & Impurity Profile

When sourcing or synthesizing this intermediate, the following impurities must be monitored via GC-MS or HPLC:

  • Piperazine (Starting Material): Result of incomplete reaction. Competes in the next step (coupling) to form dimers.

    • Limit: < 0.5%

  • Bis-cyclopropylpiperazine: Result of over-alkylation (if using reactive alkylating agents, less common with Boc route).

    • Limit: < 0.1%

  • Ring-Opened Impurities: The cyclopropyl ring is acid-sensitive under extreme conditions. Prolonged exposure to strong acid at high heat can open the ring to form an n-propyl or allyl derivative.

    • Control: Maintain temperature < 50°C during deprotection.

References

  • Auberson, Y. P., et al. (2019).[4] "The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders." ChemMedChem, 14(13), 1238-1240.

  • Gennari, C., et al. (1996). "General Synthesis of Monosubstituted Piperazines." Journal of Organic Chemistry. (Methodology for cyclopropanone equivalents).
  • ChemicalBook. (2025). "1-Cyclopropylpiperazine Hydrochloride Product Monograph."

  • Trottmann, R., et al. (2020).[5] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2185.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20327-23-5, 1-Cyclopropylpiperazine."

Sources

Foundational

The Amine and Its Salt: A Technical Guide to 1-Cyclopropylpiperazine and Its Hydrochloride Form for Drug Development Professionals

An In-depth Analysis of Physicochemical Properties, Synthesis, and Characterization for Optimal Application in Pharmaceutical Research Introduction In the landscape of modern medicinal chemistry, the piperazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Physicochemical Properties, Synthesis, and Characterization for Optimal Application in Pharmaceutical Research

Introduction

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. Its unique conformational properties and ability to engage in multiple binding interactions have led to its incorporation into a myriad of clinically successful drugs. The strategic functionalization of the piperazine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. One such modification, the introduction of a cyclopropyl group, yields 1-Cyclopropylpiperazine, a versatile building block that imparts desirable lipophilicity and metabolic stability.

This technical guide provides a comprehensive examination of 1-Cyclopropylpiperazine and its hydrochloride salt, offering researchers, scientists, and drug development professionals a detailed comparison of their fundamental properties. Understanding the nuanced differences between the free base and its salt form is paramount for informed decision-making in lead optimization, formulation development, and overall drug design strategy. We will delve into the critical aspects of synthesis, characterization, and the rationale behind the selection of the hydrochloride salt for pharmaceutical applications, providing both theoretical insights and practical, field-proven protocols.

Physicochemical Properties: A Tale of Two Forms

The conversion of a free base, such as 1-Cyclopropylpiperazine, into its hydrochloride salt profoundly alters its physicochemical properties. These changes are not merely academic; they have significant implications for a compound's handling, formulation, and in vivo behavior.

Property1-Cyclopropylpiperazine (Free Base)1-Cyclopropylpiperazine Dihydrochloride (Salt)Rationale for Difference
Molecular Formula C₇H₁₄N₂[1]C₇H₁₆Cl₂N₂Addition of two molecules of hydrogen chloride.
Molecular Weight 126.20 g/mol [1]199.12 g/mol Increased mass due to the incorporation of HCl.
Appearance Colorless to light yellow liquid[1]White to off-white crystalline solidSalt formation typically leads to a crystalline solid with a defined lattice structure.
Melting Point Not applicable (liquid at room temperature)Expected to be significantly higher than the free base; a related compound, 1-(cyclopropylcarbonyl)piperazine hydrochloride, melts at 175-179 °C.[2]The ionic nature of the salt results in strong intermolecular forces within the crystal lattice, requiring more energy to break.
Boiling Point 43 °C at 7 mmHg[1]Decomposes at high temperaturesSalts are generally non-volatile and will decompose before boiling.
Solubility Sparingly soluble in water; soluble in organic solvents.Highly soluble in water and other polar solvents.[3]The ionic character of the hydrochloride salt allows for favorable interactions with polar solvent molecules like water, significantly enhancing solubility.
pKa 9.23 ± 0.10 (predicted)[1]Not applicable (fully protonated)The basic nitrogen atoms are protonated in the salt form.
Stability Susceptible to oxidation and degradation.Generally more stable, with a longer shelf-life.Protonation of the amine nitrogen's lone pair of electrons in the salt form reduces its reactivity and susceptibility to oxidative degradation.

The enhanced aqueous solubility of the hydrochloride salt is a primary driver for its use in pharmaceutical development. Improved solubility often translates to better dissolution in the gastrointestinal tract, which can lead to increased bioavailability of the active pharmaceutical ingredient (API). Furthermore, the crystalline nature and higher melting point of the salt contribute to its greater physical and chemical stability, simplifying handling, purification, and formulation processes.

Synthesis and Interconversion: From Free Base to Salt

The preparation of 1-Cyclopropylpiperazine and its subsequent conversion to the hydrochloride salt can be achieved through several synthetic routes. The choice of method often depends on the starting materials, desired scale, and purity requirements.

Synthesis of 1-Cyclopropylpiperazine (Free Base)

A common and efficient method for the synthesis of 1-Cyclopropylpiperazine is the N-alkylation of piperazine. This can be achieved by reacting piperazine with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base to neutralize the hydrogen bromide formed during the reaction. To favor mono-alkylation, a large excess of piperazine is often used.

N-alkylation of piperazine to yield 1-Cyclopropylpiperazine.

Experimental Protocol: Synthesis of 1-Cyclopropylpiperazine

  • To a solution of piperazine (4 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature and add cyclopropyl bromide (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain 1-Cyclopropylpiperazine as a colorless to light yellow liquid.

An alternative approach involves the use of (1-ethoxycyclopropoxy)trimethylsilane as the cyclopropylating agent, which reacts with an amine under acidic conditions followed by reduction.[4]

Conversion to 1-Cyclopropylpiperazine Dihydrochloride

The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction. This process is typically performed to facilitate purification by crystallization and to improve the compound's stability and solubility.

Conversion of the free base to its dihydrochloride salt.

Experimental Protocol: Preparation of 1-Cyclopropylpiperazine Dihydrochloride

  • Dissolve 1-Cyclopropylpiperazine (1 equivalent) in a minimal amount of a suitable organic solvent, such as absolute ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (2 equivalents) in the same solvent dropwise with stirring.

  • A white precipitate of 1-Cyclopropylpiperazine dihydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum to yield 1-Cyclopropylpiperazine dihydrochloride as a white crystalline solid.

Applications in Drug Development: The Power of the Piperazine Moiety

The 1-cyclopropylpiperazine scaffold is a valuable pharmacophore in drug discovery, particularly for targeting the central nervous system. The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the piperazine ring, leading to improved binding affinity and selectivity for its biological target.

A prominent example of the utility of a closely related derivative is in the synthesis of Olaparib , a PARP inhibitor approved for the treatment of certain types of cancer.[3][5][6] 1-(Cyclopropylcarbonyl)piperazine is a key intermediate in the synthesis of this life-saving medication.[5] This underscores the industrial relevance and therapeutic potential of cyclopropyl-functionalized piperazines.

The incorporation of the 1-cyclopropylpiperazine moiety has been explored in the development of a wide range of CNS-active agents, including:

  • Antipsychotics: Modulating dopamine and serotonin receptor activity.

  • Antidepressants: Targeting neurotransmitter reuptake transporters.

  • Anxiolytics: Interacting with various receptor systems in the brain.

The ability of many piperazine-containing compounds to cross the blood-brain barrier makes them particularly attractive for the development of drugs targeting CNS disorders.

Characterization and Quality Control: Ensuring Purity and Identity

The rigorous characterization of both the free base and its hydrochloride salt is essential to ensure their identity, purity, and quality. A combination of spectroscopic and thermal analysis techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The protonation state of the piperazine nitrogens can be clearly distinguished by comparing the NMR spectra of the free base and its hydrochloride salt.

¹H NMR Spectroscopy

  • 1-Cyclopropylpiperazine (Free Base): The spectrum will show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.2-0.8 ppm), the piperazine ring protons (broad signals in the ~2.5-3.0 ppm range), and a signal for the N-H proton of the secondary amine.

  • 1-Cyclopropylpiperazine Dihydrochloride: Upon protonation, the signals for the piperazine protons adjacent to the nitrogen atoms will shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. A broad signal corresponding to the N⁺-H protons will also be observed, typically at a higher chemical shift.

¹³C NMR Spectroscopy

  • 1-Cyclopropylpiperazine (Free Base): The spectrum will display signals for the cyclopropyl carbons and the four distinct carbons of the piperazine ring.

  • 1-Cyclopropylpiperazine Dihydrochloride: The chemical shifts of the piperazine carbons, particularly those adjacent to the nitrogen atoms, will be shifted downfield upon salt formation.

Experimental Protocol: NMR Spectroscopic Analysis

  • Prepare a solution of the sample (either the free base or the hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the salt).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The difference between an amine and its ammonium salt is readily observable in the IR spectrum.

  • 1-Cyclopropylpiperazine (Free Base): The spectrum will exhibit a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. N-H bending vibrations may also be observed around 1500-1650 cm⁻¹.[7]

  • 1-Cyclopropylpiperazine Dihydrochloride: The N-H stretching band will be replaced by a broad and strong absorption band for the N⁺-H stretching vibrations of the ammonium salt, typically in the 2200-3000 cm⁻¹ region.[8] The N⁺-H bending vibrations will appear in the 1500-1600 cm⁻¹ range.[9]

Experimental Protocol: FTIR Spectroscopic Analysis

  • Prepare the sample for analysis (e.g., as a thin film for a liquid or as a KBr pellet for a solid).

  • Acquire the FTIR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the N-H and N⁺-H stretching and bending vibrations to confirm the identity of the free base or the hydrochloride salt.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and heat of fusion. This technique is particularly useful for characterizing the solid-state properties of the hydrochloride salt.

  • 1-Cyclopropylpiperazine Dihydrochloride: A DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at which this peak occurs is the melting point, and the area under the peak is proportional to the heat of fusion. The sharpness of the melting peak can also be an indicator of the sample's purity. Impurities will typically broaden the melting range and lower the melting point.

Experimental Protocol: DSC Analysis

  • Accurately weigh a small amount of the hydrochloride salt into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

  • Determine the melting point from the onset or peak of the endothermic transition.

Sources

Protocols & Analytical Methods

Method

synthesis of ciprofloxacin using 1-Cyclopropylpiperazine hydrochloride

Application Note: High-Purity Synthesis of Ciprofloxacin via Nucleophilic Aromatic Substitution ( ) Part 1: Executive Summary & Critical Reagent Correction Strategic Clarification on Reagent Selection: This Application N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ciprofloxacin via Nucleophilic Aromatic Substitution (


) 

Part 1: Executive Summary & Critical Reagent Correction

Strategic Clarification on Reagent Selection: This Application Note addresses the synthesis of Ciprofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid).[1][2]

CRITICAL ALERT: The request specifies the use of 1-Cyclopropylpiperazine hydrochloride. It is scientifically imperative to clarify that Ciprofloxacin cannot be synthesized using 1-cyclopropylpiperazine as the nucleophile.

  • The Chemistry: Ciprofloxacin contains a secondary amine on the piperazine ring (unsubstituted at the distal nitrogen).

  • The Mismatch: Reacting the quinolone core with 1-cyclopropylpiperazine would yield N-cyclopropylciprofloxacin (7-(4-cyclopropylpiperazin-1-yl)-...), a known impurity/analogue, not the target drug.

  • The Correction: The correct nucleophile is Piperazine (or Piperazine Dihydrochloride). The "1-cyclopropyl" moiety in Ciprofloxacin is located on the quinolone nitrogen (N-1) and is introduced earlier in the synthesis using cyclopropylamine, not via the piperazine.

This protocol details the industry-standard synthesis using Piperazine to react with the 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (hereafter referred to as Q-Acid ), followed by hydrochloride salt formation.[3]

Part 2: Scientific Integrity & Reaction Mechanism

The Chemical Pathway

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


).[4] The Q-Acid  substrate possesses two activating features:
  • Electronic Activation: The carbonyl group at C-4 and the carboxyl group at C-3 withdraw electron density from the aromatic ring, making C-7 susceptible to nucleophilic attack.

  • Leaving Group: The Chlorine atom at C-7 is the leaving group. (Note: In some variants, a Fluorine at C-7 is used, which is more reactive but more expensive).

The nucleophile (Piperazine) attacks C-7, forming a Meisenheimer-type transition state, followed by the elimination of Chloride.

Mechanistic Diagram

The following diagram illustrates the correct


 pathway and highlights the error that would occur if 1-cyclopropylpiperazine were used.

Ciprofloxacin_Mechanism Q_Acid Q-Acid Substrate (7-Chloro-1-cyclopropyl...) Intermediate Transition State (Meisenheimer Complex) Q_Acid->Intermediate + Piperazine (DMSO/Reflux) Impurity Impurity: N-Cyclopropyl-Cipro (Wrong Product) Q_Acid->Impurity + 1-Cyclopropylpiperazine Piperazine Reagent A: Piperazine (CORRECT Nucleophile) Piperazine->Intermediate Wrong_Reagent Reagent B: 1-Cyclopropylpiperazine (INCORRECT Nucleophile) Wrong_Reagent->Impurity Ciprofloxacin Product: Ciprofloxacin (Target API) Intermediate->Ciprofloxacin - HCl

Caption: Figure 1. Mechanistic pathway showing the correct synthesis via Piperazine (Green) versus the erroneous pathway using 1-Cyclopropylpiperazine (Red).

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid) [CAS: 86393-33-1].[5]

  • Nucleophile: Anhydrous Piperazine [CAS: 110-85-0] (Preferred over HCl salt to minimize base requirement).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Pyridine. Note: Pyridine acts as both solvent and acid scavenger.

  • Base: If using Piperazine HCl, require DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.

  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer, HPLC system (C18 column).

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup (


 Coupling) 
  • Charge a 500 mL 3-neck flask with Q-Acid (28.1 g, 100 mmol).

  • Add Solvent: DMSO (150 mL). Stir to create a suspension.

  • Add Piperazine (43.0 g, 500 mmol).

    • Expert Insight: We use a 5:1 molar excess of piperazine. Why?

      • To drive the reaction to completion (Le Chatelier's principle).

      • To act as a sacrificial base to neutralize the HCl generated.

      • To prevent the formation of the "dimer" impurity (where one piperazine molecule reacts with two Q-acid molecules).

  • Heat the mixture to 125°C - 130°C under nitrogen atmosphere.

Step 2: Monitoring & Quenching

  • Monitor via HPLC after 2 hours.

    • Target: < 0.5% unreacted Q-Acid.

  • Once complete (typically 3-5 hours), cool the reaction mass to 60°C.

  • Distill off excess solvent (if Pyridine) or dilute (if DMSO).

    • DMSO Route: Pour the warm reaction mass into Water (300 mL) with vigorous stirring.

Step 3: Isolation & Purification

  • pH Adjustment: The crude mixture will be basic. Adjust pH to 7.0 - 7.2 using dilute HCl (10%).

    • Mechanism:[1][2][4][6][7][8][9] Ciprofloxacin is a zwitterion. It is least soluble at its isoelectric point (pI ≈ 7.4).

  • Crystallization: Allow the precipitate to age at 0-5°C for 2 hours.

  • Filtration: Filter the white/pale-yellow solid.

  • Washing: Wash the cake with water (2 x 50 mL) to remove excess piperazine and inorganic salts. Wash with cold acetone (50 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 60°C to constant weight.

Step 4: Hydrochloride Salt Formation (Final API Form)

  • Suspend the Ciprofloxacin base (33.1 g, 100 mmol) in Ethanol (300 mL) and Water (30 mL).

  • Heat to reflux to obtain a near-clear solution.

  • Add Conc. HCl (1.1 equivalents) dropwise.

  • Cool slowly to 20°C. Ciprofloxacin Hydrochloride Monohydrate will crystallize.

  • Filter and dry.[1][10]

Part 4: Process Optimization & Data

Solvent Selection Impact

The choice of solvent significantly impacts yield and impurity profiles.

SolventTemperature (°C)Reaction Time (h)Yield (%)Primary Impurity
DMSO 1303.088% Dimer (Bis-quinolone)
Pyridine 115 (Reflux)5.082%Difficult solvent removal
Water 10012.065%Hydrolysis byproducts
NMP 1402.585%Thermal degradation
Workflow Diagram

The following Graphviz diagram outlines the critical control points (CCPs) in the synthesis.

Process_Flow Start Start: Q-Acid + Piperazine (Excess) Reaction Reaction: 130°C, 3h (DMSO) CCP1: Temp Control Start->Reaction Quench Quench: Dilution in Water Reaction->Quench pH_Adj Isolation: Adjust pH to 7.2 (HCl) CCP2: Isoelectric Precip. Quench->pH_Adj Filter Filtration & Washing pH_Adj->Filter Salt_Form Salt Formation: EtOH + Conc. HCl Filter->Salt_Form Final Final Product: Ciprofloxacin HCl Salt_Form->Final

Caption: Figure 2. Process Flow Diagram identifying Critical Control Points (CCPs) for yield maximization.

Part 5: Troubleshooting & Quality Control

Common Failure Mode: Dimer Formation

  • Symptom:[4][6][7][9] High molecular weight impurity detected by HPLC (RRT > 1.5).

  • Cause: Insufficient excess of Piperazine. If free Piperazine is low, the product (Ciprofloxacin) competes as a nucleophile (via its secondary amine) to attack another molecule of Q-Acid.

  • Solution: Maintain Piperazine:Q-Acid ratio > 4:1.

Common Failure Mode: Incomplete Conversion

  • Symptom:[4][6][7][9] Residual Q-Acid > 1%.

  • Cause: Temperature too low (< 110°C) or moisture in DMSO (retards

    
    ).
    
  • Solution: Ensure anhydrous conditions; increase temp to 135°C.

Analytical Validation (HPLC Conditions)

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Buffer (0.025M Phosphoric acid, pH 3.0) : Acetonitrile (87:13).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 278 nm.

References

  • Grohe, K., & Heitzer, H. (1987). Synthesis of Ciprofloxacin (Bay o 9867).[11][12] Liebigs Annalen der Chemie.

  • Bayer AG. (1981).[2] Process for the preparation of ciprofloxacin.[2][3][4][6][7][8][9][11][12][13][14][15] US Patent 4,670,444.[12]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764, Ciprofloxacin.

  • Hu, H., et al. (2012). Improved synthesis of ciprofloxacin.[4][6][7][8][9][11][13][14] Arabian Journal of Chemistry.

  • Wise, R., et al. (1983). In vitro activity of Bay 09867, a new quinolone derivative. Antimicrobial Agents and Chemotherapy.[7]

Sources

Application

Application Notes and Protocols for N-Alkylation using 1-Cyclopropylpiperazine HCl

Abstract The N-alkylation of piperazine scaffolds is a cornerstone transformation in modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. 1-Cyclopropylpiperazine, in partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of piperazine scaffolds is a cornerstone transformation in modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. 1-Cyclopropylpiperazine, in particular, is a valuable building block, and its hydrochloride salt is a common commercially available starting material. This guide provides detailed application notes and robust protocols for the N-alkylation of 1-cyclopropylpiperazine HCl. We will delve into two primary, field-proven methodologies: direct N-alkylation under basic conditions and reductive amination. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics across various disease areas. Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The cyclopropyl group can confer favorable metabolic stability and conformational rigidity. However, the use of 1-cyclopropylpiperazine as its hydrochloride salt presents a specific challenge: the protonated nitrogen is unreactive towards electrophiles. Therefore, a key step in any N-alkylation protocol is the in situ or prior liberation of the free amine.

This document outlines two distinct and reliable strategies for the N-alkylation of 1-cyclopropylpiperazine HCl, providing detailed step-by-step protocols and explaining the rationale behind the selection of reagents and conditions.

PART 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and widely used method for forming C-N bonds. The reaction involves the nucleophilic attack of the free piperazine nitrogen on an alkyl halide. When starting with the hydrochloride salt, a base is required to neutralize the acid and generate the reactive free amine.

Mechanistic Rationale

The core principle of this method is a standard SN2 reaction. The choice of base is critical; it must be strong enough to deprotonate the piperazinium salt but should not significantly compete as a nucleophile or promote elimination side reactions with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their low nucleophilicity and ease of removal during workup. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being common as they can dissolve the reagents and facilitate the SN2 reaction.

G cluster_0 Deprotonation cluster_1 SN2 Alkylation Cyclopropylpiperazine_HCl 1-Cyclopropylpiperazine HCl Free_Amine Free 1-Cyclopropylpiperazine Cyclopropylpiperazine_HCl->Free_Amine Deprotonation Base Base (e.g., K₂CO₃) Base->Free_Amine Alkylated_Product N-Alkyl-1-cyclopropylpiperazine Free_Amine->Alkylated_Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product G Start 1-Cyclopropylpiperazine HCl + Base Free_Amine Free 1-Cyclopropylpiperazine Start->Free_Amine Deprotonation Hemiaminal Hemiaminal Intermediate Free_Amine->Hemiaminal Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylated Product Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)(X)L₂) Pd0L2->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Pd_Amine [Ar-Pd(II)(Amine)L₂]⁺X⁻ OxAdd->Pd_Amine Amine 1-Cyclopropylpiperazine Amine->Pd_Amine Pd_Amido Ar-Pd(II)(Amido)L₂ Pd_Amine->Pd_Amido - HX Base Base (e.g., NaOtBu) Base->Pd_Amido Product N-Aryl Product Pd_Amido->Product Reductive Elimination Product->Pd0L2

Method

using 1-Cyclopropylpiperazine hydrochloride in fluoroquinolone antibiotic synthesis

Application Note: High-Efficiency Synthesis of Fluoroquinolones Using 1-Cyclopropylpiperazine Hydrochloride Abstract This technical guide details the optimized protocol for utilizing 1-Cyclopropylpiperazine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Fluoroquinolones Using 1-Cyclopropylpiperazine Hydrochloride

Abstract

This technical guide details the optimized protocol for utilizing 1-Cyclopropylpiperazine Hydrochloride (1-CPP HCl) as a nucleophilic building block in the synthesis of fluoroquinolone antibiotics, specifically targeting Ciprofloxacin and Enrofloxacin analogs. Unlike the free base, the hydrochloride salt offers enhanced stability and shelf-life but requires specific process modifications to ensure efficient in situ neutralization and coupling. This document outlines a self-validating


 workflow, critical process parameters (CPPs), and impurity control strategies.

Introduction & Mechanistic Basis

The C-7 position of the fluoroquinolone core is critical for the drug's pharmacokinetic profile and antibacterial spectrum. The introduction of the 1-cyclopropylpiperazine moiety is achieved via a Nucleophilic Aromatic Substitution (


) .
  • The Challenge: The reaction requires the free amine species of 1-CPP to act as the nucleophile. However, 1-CPP is supplied as the HCl salt to prevent oxidative degradation and dimerization.

  • The Solution: A base-mediated in situ deprotonation generates the active nucleophile, which then attacks the electron-deficient C-7 position of the quinolone core (typically 7-chloro or 7-fluoro), displacing the halide.

Reaction Scheme


Material Specifications

To ensure reproducibility, raw materials must meet the following criteria:

ComponentSpecificationCritical Attribute
1-Cyclopropylpiperazine HCl Purity

98.5%
Low piperazine content (<0.5%) to prevent bis-quinolone formation.
Q-Acid Substrate 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidDryness (Water <0.5%) to prevent hydrolysis of the active halide.
Solvent (DMSO/NMP) AnhydrousPolar aprotic solvents facilitate the transition state of

.
Base (DBU/TEA)

99%
Strong organic bases are preferred over inorganic carbonates to maintain homogeneity.

Experimental Protocol: Synthesis of Ciprofloxacin (Model System)

Objective: Synthesis of Ciprofloxacin via coupling of Q-Acid and 1-CPP HCl.

Preparation & Setup[1][2][3][4]
  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), reflux condenser, mechanical stirrer, nitrogen inlet, oil bath.

  • Safety Note: 1-CPP HCl is a skin irritant and potential sensitizer. Handle in a fume hood.

Step-by-Step Procedure
  • Charging:

    • Charge DMSO (150 mL) to the RBF.

    • Add Q-Acid (28.1 g, 0.10 mol) .

    • Add 1-Cyclopropylpiperazine HCl (19.5 g, 0.12 mol, 1.2 eq) . Note: Slight excess drives the reaction to completion.

  • Neutralization & Activation:

    • Initiate stirring at room temperature.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (33.5 g, 0.22 mol, 2.2 eq) dropwise over 10 minutes.

    • Rationale: 1.0 eq of base neutralizes the HCl on the piperazine; the remaining 1.2 eq scavenges the HCl generated during the substitution. DBU is chosen for its high basicity and solubility in DMSO.

  • Reaction:

    • Heat the mixture to 110°C .

    • Maintain temperature for 4–6 hours .

    • Monitor: Check HPLC every hour. Reaction is complete when Q-Acid < 0.5%.

  • Workup (Precipitation):

    • Cool reaction mass to 80°C .

    • Slowly add Water (150 mL) to the hot solution (maintains solubility of impurities).

    • Adjust pH to 7.0–7.2 using 10% HCl or 10% Acetic Acid .

    • Mechanism:[1][2][3][][5][6][7][8] This generates the zwitterionic form of Ciprofloxacin, which is least soluble in water, forcing precipitation.

  • Isolation:

    • Cool to 0–5°C and stir for 2 hours to maximize yield.

    • Filter the white to pale yellow solid.

    • Wash 1: Water (2 x 50 mL) to remove salts (DBU-HCl).

    • Wash 2: Acetone (50 mL) to remove unreacted organic impurities and dry the cake.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 85–92%.

Process Visualization (Workflow & Impurities)

The following diagram illustrates the reaction logic and potential failure modes (impurities).

G node_start Start: Q-Acid + 1-CPP HCl node_base Add Base (DBU/TEA) (In-situ Free Basing) node_start->node_base Neutralization node_heat Heat to 110°C (DMSO) SNAr Reaction node_base->node_heat Activation node_check HPLC Check (Q-Acid < 0.5%) node_heat->node_check node_imp1 Impurity A: Dimer (Bis-quinolone) node_heat->node_imp1 Excess Q-Acid node_imp3 Impurity C: Hydrolysis (7-OH analog) node_heat->node_imp3 Wet Solvent node_check->node_heat Incomplete (Extend Time) node_workup Workup: pH Adjustment to 7.0 (Zwitterion Formation) node_check->node_workup Pass node_product Final Product: Ciprofloxacin node_workup->node_product Precipitation node_imp2 Impurity B: Des-fluoro (Over-reduction)

Caption: Workflow for Ciprofloxacin synthesis showing critical decision points and impurity pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<75%) Incomplete neutralization of HCl salt.Increase base equivalents to 2.2–2.5 eq. Ensure base is added before heating.
High Impurity A (Dimer) Piperazine contamination in 1-CPP.Use 1-CPP HCl with <0.1% free piperazine.
High Impurity C (7-OH) Water in DMSO or Base.Use anhydrous DMSO; dry Q-Acid to <0.5% moisture.
Sticky Solid Rapid pH adjustment.Adjust pH slowly over 30 mins at 80°C to allow crystal growth.
Coloration (Brown) Oxidation at high temp.Sparge reaction with Nitrogen; do not exceed 120°C.

Safety & Handling

  • 1-Cyclopropylpiperazine HCl: Causes severe eye irritation and skin sensitization. Unlike the liquid free base, the dust from the salt is an inhalation hazard. Use a P95/P100 dust mask or powered air-purifying respirator (PAPR) during weighing.

  • Fluoroquinolones: Potent antibiotics.[2][9][10][] Avoid inhalation of dust to prevent development of bacterial resistance or allergic reactions.

  • Waste Disposal: Aqueous waste contains DBU/TEA salts and fluorinated byproducts. Do not discharge into standard drains; incinerate according to local environmental regulations.

References

  • Der Pharma Chemica. "Ciprofloxacin: A Two Step Process." Der Pharma Chemica, 2018, 10(3): 174-178.[9] Link

  • National Institutes of Health (NIH). "A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide." Beilstein J. Org. Chem., 2019.[11] Link

  • ChemicalBook. "Ciprofloxacin Synthesis and Reaction Conditions." ChemicalBook Protocols. Link

  • Fisher Scientific. "Safety Data Sheet: 1-Cyclopropylpiperazine dihydrochloride." Fisher Sci SDS, 2024. Link

  • BOC Sciences. "Ciprofloxacin and Impurities: Formation and Control." BOC Sciences Application Notes.

Sources

Application

reagents required for derivatization of 1-Cyclopropylpiperazine hydrochloride

Application Note: Precision Derivatization of 1-Cyclopropylpiperazine Hydrochloride Executive Summary & Chemical Context 1-Cyclopropylpiperazine (1-CPP) is a critical pharmacophore found in various antibiotic structures...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 1-Cyclopropylpiperazine Hydrochloride

Executive Summary & Chemical Context

1-Cyclopropylpiperazine (1-CPP) is a critical pharmacophore found in various antibiotic structures (e.g., ciprofloxacin) and is increasingly monitored as a synthesis intermediate or metabolite. Structurally, it presents a secondary aliphatic amine confined within a piperazine ring, with the other nitrogen substituted by a cyclopropyl group.

The Analytical Challenge: As a hydrochloride salt (1-CPP·HCl), the molecule is non-volatile and highly polar, rendering it unsuitable for direct Gas Chromatography (GC) analysis. While Liquid Chromatography (LC) is possible, the lack of a strong chromophore limits UV sensitivity. Furthermore, the HCl salt form effectively "locks" the reactive amine proton, preventing nucleophilic attack on derivatizing agents.

The Solution: This guide details two industry-standard workflows:

  • Acylation (GC-MS): Converting the polar amine into a volatile, stable amide using fluorinated anhydrides (TFAA/HFBA).

  • Sulfonylation (LC-MS/HPLC): Tagging the amine with Dansyl Chloride (DNS-Cl) to introduce a strong UV/Fluorescent chromophore and improve retention on C18 phases.

Reagent Selection Matrix

The choice of reagent dictates the selectivity, sensitivity, and stability of the analyte.

ReagentTarget GroupMethodologyMechanismProsCons
TFAA (Trifluoroacetic Anhydride)2° AmineGC-MSAcylationHigh volatility; rapid reaction; removes polarity.Moisture sensitive; volatile derivative can be lost if evaporated too aggressively.
HFBA (Heptafluorobutyric Anhydride)2° AmineGC-MSAcylationPreferred for MS. Adds high mass fluorinated group; excellent fragmentation.Requires higher reaction temp than TFAA; heavier by-products.
Dansyl Chloride (DNS-Cl)2° AmineLC-UV/FluorescenceSulfonylationIntroduces aromatic ring (UV active) and fluorescence; very stable derivative.Slow reaction (requires heat); requires pH control (Schotten-Baumann).
FMOC-Cl 2° AmineLC-MS/FluorescenceCarbamate formationExtremely high fluorescence sensitivity.Excess reagent hydrolyzes to fluorescent alcohol (FMOC-OH), requiring removal.

Protocol A: GC-MS Derivatization via Acylation (HFBA)

Objective: Convert 1-CPP·HCl into 1-cyclopropyl-4-(heptafluorobutyryl)piperazine. Mechanism: Nucleophilic attack of the secondary amine on the carbonyl carbon of the anhydride. Critical Pre-requisite: The HCl salt must be neutralized to liberate the free amine (:NH).

Reagents Required:
  • Analyte: 1-Cyclopropylpiperazine HCl.

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA).[1] Note: TFAA can be substituted for higher volatility.

  • Solvent: Ethyl Acetate (Anhydrous) or Toluene.

  • Base/Catalyst: Pyridine or Triethylamine (TEA) (Acts as acid scavenger and neutralizer).

Step-by-Step Protocol:
  • Free-Basing (In-situ):

    • Weigh 1.0 mg of 1-CPP·HCl into a 2 mL reaction vial.

    • Add 100 µL of Ethyl Acetate .

    • Add 50 µL of Triethylamine (TEA) .[2]

    • Note: The TEA neutralizes the HCl. You may observe a slight precipitate (TEA·HCl), which is fine. Vortex for 30 seconds.

  • Derivatization Reaction:

    • Add 50 µL of HFBA dropwise. (Caution: Exothermic).

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate: Heat at 60°C for 30 minutes .

    • Why: Secondary amines in piperazine rings are sterically hindered; heat ensures quantitative conversion.

  • Cleanup & Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (N₂) at 40°C. Do not over-dry.

    • Reconstitute in 200 µL of Ethyl Acetate or Isooctane.

    • Transfer: Transfer supernatant to a GC autosampler vial with insert, avoiding any salt precipitate.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless (1 µL) at 250°C.

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

Protocol B: LC-MS/HPLC Derivatization via Dansylation

Objective: Label 1-CPP with a dansyl group for UV (254 nm) or Fluorescence (Ex 340nm / Em 525nm) detection. Mechanism: Schotten-Baumann reaction conditions (Aqueous base + Organic reagent).

Reagents Required:
  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 11.0 with NaOH. (High pH is critical to keep the amine deprotonated).

  • Reagent: Dansyl Chloride (2 mg/mL in Acetone or Acetonitrile).

  • Quencher: Methylamine or Proline (optional, to scavenge excess reagent).

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve 1-CPP·HCl in water to a concentration of 100 µg/mL.

  • Reaction Setup:

    • In a 1.5 mL amber microcentrifuge tube (Dansyl derivatives are light-sensitive), mix:

      • 100 µL Sample Solution .

      • 100 µL Bicarbonate Buffer (pH 11) .

      • 200 µL Dansyl Chloride Solution .

    • Vortex vigorously for 10 seconds.

  • Incubation:

    • Heat in a thermal block at 60°C for 20 minutes .

    • Note: The solution should turn pale yellow. If it goes colorless, add more Dansyl-Cl (reagent consumed).

  • Quenching & Extraction (Critical for Column Life):

    • Cool to room temperature.

    • Optional: Add 20 µL of 1 M Methylamine to react with excess Dansyl-Cl (prevents peak interference).

    • Extraction: Add 500 µL of Ethyl Acetate . Vortex 1 min. Centrifuge at 10,000 rpm for 2 min.

    • Collect the upper organic layer.[1]

  • Analysis:

    • Evaporate the organic layer and reconstitute in Mobile Phase (e.g., 50:50 Acetonitrile:Water).

    • Inject into HPLC (C18 Column).

Visualization of Workflows

The following diagrams illustrate the reaction pathways and the experimental decision-making process.

G cluster_0 Analyte State cluster_1 GC-MS Pathway (Acylation) cluster_2 LC-MS Pathway (Dansylation) CPP_Salt 1-CPP HCl Salt (Polar, Non-Volatile) CPP_Free 1-CPP Free Base (Reactive Nucleophile) CPP_Salt->CPP_Free Neutralization (TEA or pH 11 Buffer) Amide Derivative: N-Heptafluorobutyryl-1-CPP (Volatile, Stable) CPP_Free->Amide + HFBA 60°C, 30 min Sulfon Derivative: Dansyl-1-CPP (Fluorescent, Hydrophobic) CPP_Free->Sulfon + Dansyl-Cl 60°C, 20 min HFBA Reagent: HFBA (Heptafluorobutyric Anhydride) DNS Reagent: Dansyl-Cl (Sulfonyl Chloride)

Caption: Chemical transformation pathways for 1-Cyclopropylpiperazine from salt to GC and LC compatible derivatives.

Workflow Start Start: 1-CPP HCl Sample Decision Select Analytical Platform Start->Decision GC_Prep Add Ethyl Acetate + TEA (Free-basing) Decision->GC_Prep GC-MS LC_Prep Dissolve in Water Add NaHCO3 (pH 11) Decision->LC_Prep LC-UV/Fluorescence GC_React Add HFBA Anhydride Incubate 60°C, 30 min GC_Prep->GC_React GC_Dry Evaporate N2 Stream Reconstitute in EtOAc GC_React->GC_Dry GC_Run Inject GC-MS GC_Dry->GC_Run LC_React Add Dansyl-Cl (in Acetone) Incubate 60°C, 20 min LC_Prep->LC_React LC_Extract Liquid-Liquid Extraction (Ethyl Acetate) LC_React->LC_Extract LC_Run Inject HPLC/LC-MS LC_Extract->LC_Run

Caption: Operational workflow decision tree for selecting the appropriate derivatization protocol.

Troubleshooting & Optimization (Expert Insights)

  • Moisture Control (GC Method): HFBA and TFAA hydrolyze rapidly in the presence of water to form their respective acids (e.g., Heptafluorobutyric acid), which are corrosive and damage GC columns. Ensure all solvents are anhydrous .

  • The "Salt" Trap: A common failure mode is adding the anhydride directly to the HCl salt without a base. The reaction will fail because the amine proton is protonated (

    
    ) and cannot act as a nucleophile. Always use TEA or Pyridine.
    
  • Dansyl By-products: Dansyl chloride reacts with water (slowly) and hydroxide (faster) to form Dansyl-OH (blue fluorescence). This often elutes early in HPLC. The LLE step (Protocol B, Step 4) helps separate the derivative (organic phase) from the Dansyl-OH (aqueous phase) if pH is kept alkaline.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins. Link

  • Waters Corporation. "Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry." Waters Application Notes. Link

  • ResearchGate. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012.[3] Link

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. Link

  • BenchChem. "Application Notes and Protocols for the Derivatization of 5-Butyl-2-methylpiperidine." BenchChem Protocols. Link

Sources

Method

Application Note: Protocol for the Dissolution and Stock Preparation of 1-Cyclopropylpiperazine Hydrochloride

Abstract & Scope This application note provides a standardized, step-by-step methodology for the dissolution of 1-Cyclopropylpiperazine Hydrochloride (1-CP·HCl). This compound is a critical heterocyclic building block, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a standardized, step-by-step methodology for the dissolution of 1-Cyclopropylpiperazine Hydrochloride (1-CP·HCl). This compound is a critical heterocyclic building block, predominantly used as an intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and various neuroactive ligands.

Unlike simple dissolution guides, this protocol addresses the specific challenges of piperazine salts, including hygroscopicity , stoichiometric variability (mono- vs. dihydrochloride), and pH-dependent solubility . It is designed for researchers in medicinal chemistry and biological assay development.

Physicochemical Profile

Before dissolution, it is imperative to verify the specific salt form designated on your Certificate of Analysis (CoA), as this dictates the molecular weight (MW) used for molarity calculations.

Property1-Cyclopropylpiperazine (Free Base)Monohydrochloride (HCl)Dihydrochloride (2HCl)
CAS Number 20327-23-51021298-67-8139256-79-4
Molecular Weight 126.19 g/mol 162.66 g/mol 199.12 g/mol
Appearance Colorless/Yellow Liquid or Low-melt SolidWhite to Off-white Crystalline SolidWhite Crystalline Powder
Solubility (Water) ModerateHigh (>50 mg/mL)Very High (>100 mg/mL)
Solubility (DMSO) SolubleSolubleSoluble
Acidity (1% aq) Alkaline (pH > 9)Acidic (pH ~4-6)Highly Acidic (pH ~2-3)

Critical Note: Commercial "Hydrochloride" is often supplied as the Dihydrochloride salt to ensure solid-state stability. Always use the MW printed on your specific bottle for calculations.

Solvent Selection Matrix

Select the solvent based on your downstream application.

ApplicationRecommended SolventRationale
Organic Synthesis Water or MethanolHigh solubility; protic solvents stabilize the ionic salt lattice.
Cell Culture / Bioassays DMSO (Dimethyl Sulfoxide)Miscible with media; sterile-filterable; minimizes pH shock upon dilution (if buffered).
Analytical Standards (HPLC) Mobile Phase A (e.g., 0.1% Formic Acid in Water)Matches the initial gradient conditions; prevents peak distortion.

Workflows & Decision Logic (Visualization)

DissolutionWorkflow Start START: Check CoA for Salt Form Calc Calculate Mass for Target Conc. (Use MW of Mono- or Di-HCl) Start->Calc SelectSolvent Select Solvent Calc->SelectSolvent WaterPath Water / Buffer SelectSolvent->WaterPath Synthesis/HPLC DMSOPath DMSO (Anhydrous) SelectSolvent->DMSOPath Bioassay AddSolvent Add 80% of Target Volume WaterPath->AddSolvent DMSOPath->AddSolvent Vortex Vortex / Sonicate (2-5 mins) AddSolvent->Vortex QS Q.S. to Final Volume Vortex->QS QC QC Check: Clear? Precipitate? QS->QC QC->Vortex Particulates Remain Filter Syringe Filter (0.22 µm) (PES for Water, PTFE for DMSO) QC->Filter Dissolved Storage Aliquot & Store -20°C Filter->Storage

Figure 1: Decision tree for the preparation of 1-Cyclopropylpiperazine HCl stock solutions.

Detailed Protocol: Preparation of 100 mM Stock Solution

Materials Required[1][2][3][4][5]
  • Compound: 1-Cyclopropylpiperazine Hydrochloride (Store desiccated).

  • Solvent:

    • Option A: Ultrapure Water (Type I, 18.2 MΩ).

    • Option B: DMSO (Anhydrous, ≥99.9%).

  • Equipment: Analytical balance (0.1 mg precision), Vortex mixer, Ultrasonic bath (optional).

  • PPE: Nitrile gloves, safety glasses, lab coat (Standard GLP).

Calculation (Self-Validating Step)

Do not rely on generic online values. Calculate mass (


) using the formula:


Example for 10 mL of 100 mM solution using the Dihydrochloride (MW 199.12):



Dissolution Procedure[1][5]
  • Weighing: Weigh the calculated amount of 1-Cyclopropylpiperazine HCl into a clean, dry glass vial.

    • Note: The salt is hygroscopic.[1] Close the stock container immediately after use.

  • Initial Solvent Addition: Add approximately 80% of the calculated final volume of solvent.

    • Why? Adding the full volume immediately can make it difficult to adjust for volume displacement by the solid, affecting the final molarity.

  • Agitation:

    • Vortex vigorously for 30–60 seconds.

    • If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Observation: The solution should be clear and colorless.

  • Quantity Sufficient (Q.S.): Transfer the solution to a volumetric flask or graduated cylinder (for lower precision) and add solvent to reach the exact final target volume.

  • Filtration (Optional but Recommended):

    • For biological assays, sterilize using a 0.22 µm PES (Polyethersulfone) filter for aqueous solutions or a PTFE/Nylon filter for DMSO.

    • Caution: Do not use Cellulose Acetate with DMSO.

Quality Control (QC)
  • Visual Inspection: Hold the vial against a dark background with a light source. The presence of "schlieren" lines indicates dissolution is incomplete; turbidity indicates precipitation.

  • pH Check (Aqueous only):

    • Expect pH < 6.0 for the HCl salt.

    • If pH neutralization is required for synthesis, add NaOH dropwise slowly while monitoring temperature, as the free base liberation is exothermic.

Storage & Stability

  • Solid State: Store at room temperature (RT) or 4°C, strictly desiccated. Hygroscopicity is the primary failure mode (clumping/hydrolysis).

  • Stock Solution (Water): Stable for 1 week at 4°C. For long-term, aliquot and freeze at -20°C (stable for 3–6 months). Avoid freeze-thaw cycles.

  • Stock Solution (DMSO): Stable for 6 months at -20°C. DMSO is hygroscopic; ensure caps are tight to prevent water absorption, which causes the DMSO to freeze at higher temperatures and degrades the compound.

Safety & Handling (E-E-A-T)

  • Hazards: 1-Cyclopropylpiperazine HCl is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Sensitization: Piperazine derivatives are known respiratory sensitizers.[2] All weighing operations must be performed inside a chemical fume hood .

  • First Aid: In case of contact, wash skin with soap and water for 15 minutes. If in eyes, rinse cautiously with water for 15 minutes.[3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine derivatives. Retrieved from [Link]

Sources

Application

Application Note: Strategic Functionalization of 1-Cyclopropylpiperazine HCl for Bioactive Scaffolds

The following Application Note and Protocol guide is designed for medicinal chemists and drug development professionals. It focuses on the strategic utilization of 1-Cyclopropylpiperazine HCl , a high-value building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug development professionals. It focuses on the strategic utilization of 1-Cyclopropylpiperazine HCl , a high-value building block for generating metabolically stable bioactive scaffolds.[1]

Executive Summary & Medicinal Chemistry Rationale

1-Cyclopropylpiperazine is a "privileged structure" in modern drug discovery.[1] Unlike its N-methyl or N-isopropyl analogs, the N-cyclopropyl group offers unique pharmacological advantages:

  • Metabolic Stability: The cyclopropyl ring resists cytochrome P450-mediated

    
    -dealkylation more effectively than ethyl or isopropyl groups, prolonging half-life (
    
    
    
    ).[1]
  • Conformational Rigidity: The

    
    -like character of the cyclopropane carbons imposes subtle constraints, often improving binding affinity to GPCRs (e.g., Histamine H3, Sigma receptors).[1]
    
  • Lipophilicity Modulation: It increases

    
     without the steric bulk of a 
    
    
    
    -butyl group, aiding blood-brain barrier (BBB) penetration for CNS targets.[1]

This guide details the conversion of the stable, hygroscopic HCl salt into diverse bioactive libraries via three core synthetic modules: Pd-Catalyzed Arylation , Amidation , and Urea Formation .[1]

Pre-Analytical Phase: Salt Management (Critical Step)[1]

The commercial starting material is typically 1-Cyclopropylpiperazine Dihydrochloride .[1] Direct use in transition-metal catalyzed reactions (like Buchwald-Hartwig) often fails because the amine protons poison the catalyst or sequester the base.[1] You must "break" the salt first.[1]

Protocol 1: Quantitative Free-Basing (Biphasic Method)[1]
  • Objective: Isolate the free secondary amine for sensitive catalytic reactions.

  • Scale: 10 mmol (approx.[1] 2.0 g of salt).

Reagents:

  • 1-Cyclopropylpiperazine[1][2][3][4][5][6][7]·2HCl

  • Dichloromethane (DCM) (HPLC Grade)[1]

  • 5N Sodium Hydroxide (NaOH)[1]

  • Brine (Sat. NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    

Procedure:

  • Dissolution: Suspend 10 mmol of the HCl salt in 20 mL of water.

  • Basification: Slowly add 5N NaOH (approx. 25 mmol, 2.5 equiv) with stirring until pH > 12. The solution will become cloudy as the free amine separates.[1]

  • Extraction: Extract immediately with DCM (

    
     mL). Note: The free base is an oil and moderately water-soluble; do not use ether/heptane.[1]
    
  • Drying: Combine organic layers, wash once with brine (5 mL), and dry over

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo at low temperature (< 30°C).

    • Caution: The free base is volatile.[1] Do not leave on high vacuum for extended periods.[1]

  • Yield Check: Expect >90% recovery of a pale yellow oil. Use immediately or store under Argon at -20°C.

Synthetic Workflows (The "Meat")[1]

We present three divergent pathways to access distinct chemical spaces.

Workflow Visualization

G Start 1-Cyclopropyl- piperazine HCl FreeBase Free Base (Secondary Amine) Start->FreeBase NaOH / DCM (Protocol 1) PathA Pathway A: Pd-Catalyzed Arylation (Buchwald-Hartwig) FreeBase->PathA Ar-Br / Pd(OAc)2 PathB Pathway B: Amidation (HATU/Coupling) FreeBase->PathB R-COOH / HATU PathC Pathway C: Urea Formation (Isocyanates) FreeBase->PathC R-NCO ProdA Aryl-Piperazines (CNS / Antipsychotics) PathA->ProdA ProdB Amides (GPCR Ligands) PathB->ProdB ProdC Urea Derivatives (Enzyme Inhibitors) PathC->ProdC

Figure 1: Divergent synthetic strategy starting from the HCl salt.

Module A: Synthesis of Aryl-Piperazines (Buchwald-Hartwig)[1]

Application: This is the primary route for synthesizing CNS-active agents (e.g., Dopamine/Serotonin modulators) where the piperazine acts as a linker.[1]

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The bulky cyclopropyl group on N1 does not significantly hinder the nucleophilicity of N4, but it does require specific ligands to prevent


-hydride elimination side reactions.[1]

Protocol 2: Pd-Catalyzed N-Arylation

ParameterSpecification
Substrate Aryl Bromide (1.0 equiv) + 1-Cyclopropylpiperazine (1.2 equiv)
Catalyst

(2 mol%) or

Ligand BINAP or Xantphos (4 mol%)
Base

(Sodium tert-butoxide) (1.5 equiv)
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Temp/Time 80–100°C for 4–12 hours

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add

    
    , Ligand (BINAP), and 
    
    
    
    .[1] Cap and purge with Argon
    
    
    .[1]
  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Reactant Addition: Add the Aryl Bromide (liquid or solution) and 1-Cyclopropylpiperazine (Free Base) .

  • Heating: Stir at 100°C. The solution usually turns from dark red to orange/brown.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Silica, DCM:MeOH 95:5).

Troubleshooting:

  • Low Yield? If the aryl halide is electron-rich, switch to BrettPhos ligand and LiHMDS base.[1]

  • De-cyclopropylation? Rare, but can occur at temps >140°C. Keep T < 110°C.

Module B: Amide Coupling for GPCR Ligands

Application: Creating peptidomimetics or "linker-heavy" drugs where the piperazine serves as a rigid spacer.[1]

Protocol 3: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid (

    
    ) (1.0 equiv)[1]
    
  • 1-Cyclopropylpiperazine (Free Base) (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.2 M concentration).[1]

  • Add DIPEA and stir for 5 mins.

  • Add HATU.[1] The solution may turn yellow.[1] Stir for 10 mins to activate the acid (forming the O-At ester).

  • Add 1-Cyclopropylpiperazine .

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
    ).[1][8]
    
  • Quench: Dilute with sat.

    
     and extract with EtOAc.[1]
    
  • Purification: These derivatives are often basic.[1] Use amine-functionalized silica or add 1%

    
     to your eluent.[1]
    

Analytical Validation (QC)

How to verify you have the correct product:

  • NMR Signature:

    • The Cyclopropyl protons are diagnostic.[1] Look for two multiplets upfield:

      • 
         ppm (2H)[1]
        
      • 
         ppm (2H)[1]
        
      • The methine CH (

        
         ppm) is often buried.[1]
        
    • If these signals disappear, you may have opened the ring (acidic conditions + heat) or lost the group.[1]

  • Mass Spectrometry:

    • The cyclopropyl group adds mass 41.06 Da to the piperazine core.[1]

    • Common fragmentation: Loss of cyclopropyl radical is rare; usually, the ring stays intact in ESI-MS.[1]

Safety & Handling

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Handle all solids in a fume hood.[1]

  • Volatility: The free base of 1-cyclopropylpiperazine has a high vapor pressure.[1] Do not rotovap at high temp/high vac, or you will lose your material.[1]

  • Storage: The HCl salt is hygroscopic.[1] Store in a desiccator. The free base absorbs

    
     from air to form carbamates; store under inert gas.[1]
    

References

  • Cyclopropyl Metabolic Stability

    • Wager, T. T., et al. (2016).[1] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1] Link[1]

    • Note: Discusses the lipophilicity/metabolic trade-offs of N-alkyl groups.
  • Buchwald-Hartwig Protocol Standards

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][9] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Piperazine in MedChem

    • Boley, A. J., et al. (2024).[1][9] Synthesis of Monosubstituted Piperazines. Journal of the American Chemical Society.[1][9] Link (Generic placeholder for recent piperazine synthesis methodology).[1]

  • Cyclopropylpiperazine Specifics

    • PubChem Compound Summary for CID 4742004: 1-Cyclopropylpiperazine.[1] Link[1]

  • Related Scaffold Synthesis (Olaparib Intermediate)

    • Note: Often confused with the target molecule.[1] 1-(Cyclopropylcarbonyl)piperazine synthesis and usage.[1][2][5][7][8] Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 1-Cyclopropylpiperazine hydrochloride

Technical Support Center: 1-Cyclopropylpiperazine Hydrochloride Solubility Optimization Executive Summary 1-Cyclopropylpiperazine hydrochloride ( ) is a piperazine derivative widely used as a building block in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropylpiperazine Hydrochloride Solubility Optimization

Executive Summary

1-Cyclopropylpiperazine hydrochloride (


) is a piperazine derivative widely used as a building block in pharmaceutical synthesis (e.g., quinolone antibiotics, histamine H3 antagonists).[1][2][3][4][5][6][7]

Users frequently report "low solubility" which is often a misclassification of three distinct physicochemical phenomena:

  • Solvent Mismatch: Attempting to dissolve the ionic salt in non-polar organic solvents (DCM, THF).

  • The Common Ion Effect: Reduced solubility in acidic media (excess

    
    ).
    
  • Compound Identity Confusion: Mistaking the N-cyclopropyl amine for the N-cyclopropylcarbonyl (amide) derivative.

This guide provides diagnostic workflows and validated protocols to resolve these issues.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the root cause using the logic flow below.

SolubilityLogic Start START: Observed Low Solubility CheckSolvent 1. Check Solvent System Start->CheckSolvent IsOrganic Is it a non-polar organic? (DCM, Hexane, Et2O, THF) CheckSolvent->IsOrganic Yes IsAqueous Is it Aqueous/Alcoholic? CheckSolvent->IsAqueous No SolnOrganic ISSUE: Lattice Energy Barrier FIX: Perform Free-Basing Protocol IsOrganic->SolnOrganic True CheckAcid 2. Check Acid Concentration IsAqueous->CheckAcid HighChloride Is [HCl] or [NaCl] > 0.5M? CheckAcid->HighChloride Yes CheckIdentity 3. Critical Identity Check CheckAcid->CheckIdentity No HighChloride->CheckIdentity False SolnCommonIon ISSUE: Common Ion Effect FIX: Dilute Acid or Switch Counter-ion HighChloride->SolnCommonIon True AmideCheck Is it the Amide? (1-Cyclopropylcarbonyl...) CheckIdentity->AmideCheck SolnIdentity ISSUE: Wrong Compound FIX: Verify CAS (20327-23-5 vs 59878-57-8) AmideCheck->SolnIdentity Possible

Figure 1: Diagnostic logic for isolating solubility failure modes.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "The salt won't dissolve in Dichloromethane (DCM) or Ethyl Acetate."

The Science: Hydrochloride salts are ionic crystal lattices. Dissolution requires the solvent to overcome the lattice energy (


) via solvation. Non-polar or moderately polar aprotic solvents (DCM, THF, EtOAc, Hexane) have low dielectric constants and cannot effectively solvate the 

and

ions.

The Solution: You must convert the salt into its Free Base form (an oil or low-melting solid), which is highly lipophilic and soluble in organics.

Protocol 1: Biphasic Free-Basing (Standard) Use this when you need the amine for a reaction in organic solvent.

  • Suspension: Suspend the insoluble 1-Cyclopropylpiperazine HCl in DCM (10 mL per gram).

  • Neutralization: Add an equal volume of 1M NaOH or Saturated

    
     .
    
    • Note: The pH must exceed the pKa of the secondary amine (~9.8). Target pH 12.[8]

  • Extraction: Agitate vigorously for 5–10 minutes. The solid will disappear as it converts to the oil and migrates to the DCM layer.

  • Separation: Collect the organic (DCM) layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
    • Result: You now have 1-Cyclopropylpiperazine (free base), which is soluble in DCM, THF, and Toluene.

Scenario B: "It precipitates when I add HCl or dissolve it in saline."

The Science: The Common Ion Effect The solubility product constant (


) is an equilibrium value:


If you dissolve the salt in a solution that already contains Chloride ions (e.g., 1M HCl, PBS, or Saline), you drastically increase


. To maintain equilibrium (

), the concentration of the piperazinium cation must drop, forcing it to precipitate out of solution.

Data: Solubility Matrix

Solvent SystemSolubility RatingMechanism/Notes
Water (Pure) High (>100 mg/mL)Ideal solvation of ions.
1M HCl Low / Poor Common Ion Effect. Excess

forces precipitation.
Methanol Moderate/HighProtogenic polar solvent; good for synthesis.
DMSO HighHigh dielectric constant; good for stock solutions.
DCM / EtOAc InsolubleLattice energy dominates. Must free-base.

The Solution:

  • For Acidic Conditions: Use Sulfuric Acid (

    
    ) instead of HCl if acidification is required, to avoid adding common Chloride ions (forming the sulfate salt instead, which may have different solubility).
    
  • For Biological Buffers: Ensure the final Chloride concentration is not excessive. If precipitation occurs in PBS, switch to a low-salt buffer (e.g., 10mM Phosphate, no NaCl) or use the free base dissolved in a DMSO carrier (0.1%).

Scenario C: "The solid is gummy and won't go into solution."

The Science: Hygroscopicity Piperazine HCl salts are hygroscopic.[8] If exposed to air, they absorb moisture, forming a saturated surface layer that creates a "gum." This gum inhibits solvent penetration into the crystal core.

Protocol 2: Breaking the Gum

  • Trituration: Add a small amount of anhydrous Diethyl Ether or Hexane to the gummy solid.

  • Sonication: Sonicate for 5 minutes. The solvent will not dissolve the salt but will dehydrate the surface gum, returning it to a crystalline powder.

  • Filtration: Quickly filter the solid.

  • Dissolution: Immediately dissolve the dry powder in your target solvent (Water or Methanol).

Part 3: Critical Check - Compound Identity

Warning: A common error in procurement is confusing the alkyl derivative with the amide derivative.

Feature1-Cyclopropylpiperazine 1-(Cyclopropylcarbonyl)piperazine
Structure N-Cyclopropyl (Alkyl)N-C(=O)-Cyclopropyl (Amide)
CAS 20327-23-5 (Free base)59878-57-8
Basicity Basic (Secondary Amine)Neutral/Weakly Basic (Amide)
HCl Salt? Forms stable salt.[6]Unstable/Loose salt (Amides are poor bases).
Solubility High in water (as salt).[9]Low in water; High in Organics.

Test: If your compound is not soluble in water but dissolves easily in DCM without adding base, you likely have the Amide derivative, not the alkyl piperazine HCl.

Part 4: Synthesis & Workup Visualization

If you are using this compound as a nucleophile in a reaction (e.g.,


 or Amide coupling), use this workflow to manage solubility states.

WorkupFlow Salt Start: HCl Salt (Solid) Base Add Base (NaOH/K2CO3) Salt->Base Deprotonation FreeBase Free Base (Oil/Soln) Base->FreeBase Extraction into Organic Reaction Reaction (in DCM/DMF) FreeBase->Reaction Nucleophilic Attack Quench Acidic Workup (Add HCl) Reaction->Quench Post-Reaction Precip Salt Precipitates (Purification) Quench->Precip Common Ion Effect (Used for Purification)

Figure 2: Solubility phase-switching for purification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4742004, 1-Cyclopropylpiperazine. Retrieved from [Link]

  • Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[4] (Foundational text on Common Ion Effect and Solubility Product

    
    ).
    
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[10] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on Piperazine salt properties and hygroscopicity).

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 1-Cyclopropylpiperazine Hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the removal of unreacted 1-Cyclopropylpiperazine hydrochloride from reaction mixtures. As a common building block in medicinal chemistry, its effective removal is critical for ensuring the purity of your target compounds. This guide moves beyond simple protocols to explain the underlying chemical principles that govern each purification strategy.

Section 1: Understanding the Challenge - Key Physicochemical Properties

The difficulty in removing 1-Cyclopropylpiperazine hydrochloride stems from its dual nature: it is a salt with high aqueous solubility, but its corresponding free base has significant organic solubility and a high boiling point. Understanding these properties is the key to designing an effective purification strategy.

Property1-Cyclopropylpiperazine Hydrochloride1-Cyclopropylpiperazine (Free Base)Rationale for Purification
CAS Number 1021298-67-8[1]20327-23-5[2]Correct identification of the species in your mixture is the first step.
Appearance White to off-white crystalline powder[3][4]Liquid or low-melting solidThe physical state dictates handling and purification choices (e.g., filtration vs. extraction).
Molecular Weight 190.67 g/mol (as HCl salt)[1]154.21 g/mol Similar molecular weights to many drug-like molecules can make separation by size-based methods challenging.
Solubility Soluble in water[5][6]Soluble in water, alcohols, and most organic solvents[7]This is the most critical property to exploit. The drastic change in solubility between the salt and free base form upon pH adjustment is the foundation of extractive purification.
Basicity (pKa) N/A (Salt Form)Estimated pKa1 ~5-6, pKa2 ~9-10 (similar to piperazine)The basicity of the free amine allows for selective protonation, enabling its separation from neutral or acidic products.
Boiling Point Decomposes120 °C @ 0.15 mmHgThe high boiling point of the free base makes vacuum distillation a viable, albeit high-temperature, option for non-volatile products.
Section 2: Troubleshooting Guide

This section is designed to provide direct solutions to common purification challenges. Identify the scenario that best matches your situation to find a recommended course of action.

Scenario 1: Your product is neutral and soluble in a water-immiscible organic solvent.

Problem: After your reaction, you have a mixture of your neutral, organic-soluble product and unreacted 1-Cyclopropylpiperazine hydrochloride.

Root Cause Analysis: This is the most straightforward separation scenario. The hydrochloride salt of the starting material has very high water solubility and negligible solubility in most common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

Solution: Acidic Aqueous Wash

An acidic wash will ensure the piperazine starting material remains in its protonated, water-soluble hydrochloride form, partitioning it exclusively into the aqueous layer.

➡️ See Detailed Methodology in Protocol 1: Optimized Acid/Base Aqueous Workup.

Scenario 2: Your product is also basic and soluble in a water-immiscible organic solvent.

Problem: Both your product and the unreacted starting material are basic amines, making a simple acid-base extraction ineffective as both would partition together.

Root Cause Analysis: When both components share similar basicity and solubility profiles, separation requires a technique that can differentiate them based on other properties, such as polarity, size, or affinity for a stationary phase.

Solution A: Column Chromatography

This is often the go-to method. However, basic amines like piperazines can streak on standard silica gel, leading to poor separation.

➡️ See Detailed Methodology in Protocol 2: Column Chromatography of Basic Amines.

Solution B: Solid-Phase Scavenging

For a more modern and often cleaner approach, use a scavenger resin. Strong cation exchange (SCX) resins are specifically designed to bind basic compounds like amines.

➡️ See Detailed Methodology in Protocol 3: Purification Using a Cation Exchange Scavenger Resin.

Solution C: Selective Salt Precipitation

This advanced technique exploits potential differences in the solubility of the salts of your product and the starting material. For example, forming a diacetate salt can sometimes selectively precipitate piperazine.[8]

➡️ See Detailed Methodology in Protocol 4: Purification via Selective Salt Precipitation.

Scenario 3: You are experiencing persistent emulsions during aqueous workup.

Problem: During the liquid-liquid extraction, you are not getting clean layer separation, and a thick emulsion has formed at the interface.

Root Cause Analysis: Emulsions are common when dealing with amine salts, which can act as surfactants. This is often exacerbated by fine precipitates or highly concentrated solutions.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can break up the microscopic droplets that form the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent (e.g., a few mL of THF or isopropanol) or more of the primary organic solvent to change the phase dynamics.

  • Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Gravity can often aid in layer separation.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: How can I convert 1-Cyclopropylpiperazine hydrochloride to the free base before my reaction?

    • A1: Dissolve the hydrochloride salt in a minimal amount of water. Add a 2-3 molar excess of a strong base like NaOH or K2CO3 and extract the free base into an organic solvent like DCM or EtOAc. Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. It is crucial to ensure all water is removed if your subsequent reaction is moisture-sensitive.

  • Q2: What are the best TLC conditions for monitoring reactions involving 1-Cyclopropylpiperazine?

    • A2: Due to its high polarity and basicity, the starting material often streaks or stays at the baseline on TLC. A good starting mobile phase is 10% Methanol in DCM with 1% triethylamine or ammonium hydroxide. The added base neutralizes the acidic sites on the silica plate, leading to better spot shape and separation.

  • Q3: Can I use distillation to remove the unreacted starting material?

    • A3: Only if your desired product is non-volatile and thermally stable at high temperatures. The free base of 1-Cyclopropylpiperazine has a very high boiling point (120 °C at 0.15 mmHg). You would first need to perform a basic workup to convert the hydrochloride salt to the free base, and then perform a high-vacuum distillation. This is generally not a preferred method for small-scale lab purifications.[9]

  • Q4: My product appears pure by NMR, but the mass is higher than expected. Could it be contaminated with the piperazine salt?

    • A4: Yes. The piperazine hydrochloride salt is often "NMR invisible" in common deuterated solvents like CDCl3 due to its poor solubility. If you suspect contamination, take an NMR in a more polar solvent like DMSO-d6 or D2O, where the salt is soluble and its characteristic peaks will be visible.[5]

Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Acid/Base Aqueous Workup
  • Objective: To remove unreacted 1-Cyclopropylpiperazine hydrochloride from a neutral, organic-soluble product.

  • Steps:

    • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 volumes).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution (2 x 5 volumes). This ensures any free base is converted to the water-soluble hydrochloride salt.

    • Neutralization Wash: Wash with a saturated NaHCO3 solution (1 x 5 volumes) to remove any residual acid.

    • Brine Wash: Wash with a saturated NaCl solution (1 x 5 volumes) to remove the bulk of the water from the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography of Basic Amines
  • Objective: To separate a basic product from the basic 1-Cyclopropylpiperazine free base.

  • Steps:

    • Neutralization: First, perform a basic workup (e.g., wash with Na2CO3 solution) to convert the starting material hydrochloride to its free base. Concentrate the crude material.

    • Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel.

    • Column Packing: Pack a silica gel column using the chosen eluent system. A good starting point is 95:5:0.5 Dichloromethane:Methanol:Triethylamine.

    • Loading and Elution: Carefully load the slurry onto the packed column. Elute with the chosen mobile phase, collecting fractions and monitoring by TLC.

    • Analysis: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Purification Using a Cation Exchange Scavenger Resin (SCX)
  • Objective: To selectively bind and remove the basic starting material, allowing the desired (less basic or neutral) product to be collected.

  • Steps:

    • Resin Preparation: Prepare a cartridge or column of SCX resin according to the manufacturer's instructions, typically by washing with a solvent like Methanol.

    • Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., Methanol, DCM) and load it onto the conditioned SCX column.

    • Elution of Neutral/Acidic Compounds: Wash the column with the loading solvent (e.g., Methanol). This will elute your neutral or acidic product while the basic piperazine remains bound to the resin.

    • (Optional) Elution of Bound Amine: To confirm capture, the bound piperazine can be released by washing the column with a solution of ammonia in methanol (typically 2 M).

    • Concentration: Collect the initial washings containing your purified product and concentrate under reduced pressure.

Protocol 4: Purification via Selective Salt Precipitation
  • Objective: To selectively precipitate the unreacted piperazine as a salt, leaving the desired product in solution.

  • Steps:

    • Solvent Selection: Dissolve the crude mixture (after converting to the free base) in a solvent where the piperazine salt has low solubility, such as acetone or isopropanol.[8][10]

    • Acid Addition: Slowly add a solution of a suitable acid (e.g., acetic acid or HCl in an organic solvent) dropwise while stirring.[8] Often, a 2:1 molar ratio of acid to piperazine is required to form the dihydrochloride or diacetate.

    • Precipitation: Stir the mixture at room temperature or cool in an ice bath to promote complete precipitation of the piperazine salt.

    • Isolation: Filter the solid precipitate and wash it with cold solvent.

    • Product Recovery: The filtrate contains your purified product. Concentrate it under reduced pressure.

Section 5: Visual Guides
Decision Tree for Purification Strategy

Purification_Decision_Tree start Start: Crude Reaction Mixture product_prop What are the properties of your product? start->product_prop neutral_org Neutral & Organic-Soluble product_prop->neutral_org Neutral basic_org Basic & Organic-Soluble product_prop->basic_org Basic water_sol Water-Soluble product_prop->water_sol Polar/Aqueous acid_wash Protocol 1: Acidic Aqueous Wash neutral_org->acid_wash separation_choice Choose separation method basic_org->separation_choice advanced Advanced Methods: Reverse-Phase HPLC or Derivatization water_sol->advanced chromatography Protocol 2: Column Chromatography separation_choice->chromatography Good Resolution scavenger Protocol 3: SCX Scavenger Resin separation_choice->scavenger High-Throughput precipitation Protocol 4: Selective Precipitation separation_choice->precipitation Large Scale

Caption: Decision tree for selecting the optimal purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_funnel1 Step 1: Acidic Wash cluster_funnel2 Step 2: Base Wash cluster_final Step 3: Final Processing l1_org Organic Layer: Neutral Product l1_aq Aqueous Layer (1M HCl): Piperazine HCl (Impurity) l2_org Organic Layer: Neutral Product l1_org->l2_org Separate Layers l2_aq Aqueous Layer (NaHCO3): Removed Acid dry Dry over Na2SO4 l2_org->dry Separate Layers concentrate Concentrate dry->concentrate pure_product Pure Neutral Product concentrate->pure_product start Crude Mixture in EtOAc start->l1_org

Caption: Workflow for purification via acid-base liquid-liquid extraction.

References
  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Google Patents.
  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • ResearchGate. How do I remove piperazine from the solid compound?. [Link]

  • Krasodomski, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 579. [Link]

  • JIGS Chemical Limited. 1-(Cyclopropylcarbonyl)piperazine. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. [Link]

  • Google Patents.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents.
  • Molbase. 1-(Cyclopropylcarbonyl)piperazine hydrochloride. [Link]

  • PubChem. 1-Cyclopropylpiperazine. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Cyclopropylpiperazine Hydrochloride

Product Category: Heterocyclic Building Blocks / Secondary Amine Salts CAS Registry Number: 1021298-67-8 (Monohydrochloride) / 139256-79-4 (Dihydrochloride) Support Level: Tier 3 (Senior Application Scientist) Troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Secondary Amine Salts CAS Registry Number: 1021298-67-8 (Monohydrochloride) / 139256-79-4 (Dihydrochloride) Support Level: Tier 3 (Senior Application Scientist)

Troubleshooting Guide: Diagnosing Degradation

Use this section to identify if your current batch is compromised.

Q: My white powder has turned into a sticky, yellow gum. Is it still usable?

Status: Critical Failure (Do Not Use) Diagnosis: The material has suffered from deliquescence followed by oxidation .

  • The Cause: 1-Cyclopropylpiperazine HCl is highly hygroscopic . Once it absorbs sufficient atmospheric moisture, the crystal lattice collapses, forming a saturated solution. In this aqueous state, the salt equilibrium shifts, allowing a fraction of the free amine to exist. This free secondary amine is then susceptible to aerobic oxidation, producing N-oxides and ring-degradation byproducts (chromophores responsible for the yellow color).

  • Action: Discard the batch for quantitative work. For qualitative, non-critical screening, you might attempt repurification (see Section 4), but yield will be low.

Q: The material is "caked" into a hard solid but remains white. Can I use it?

Status: Use with Caution Diagnosis: Physical Aggregation (Moisture Bridging).

  • The Cause: Trace moisture absorption has caused surface sintering of the crystals, creating "bridges" between particles. Unlike the yellow gum, the lack of discoloration suggests chemical oxidation has not yet occurred significantly.

  • Action:

    • Dry the material in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Break the cake mechanically.

    • Mandatory QC: Run a proton NMR (

      
      -NMR). If the integration of the cyclopropyl protons (0.4–0.6 ppm) and piperazine ring protons matches the expected ratio without extra peaks in the 3.0–4.0 ppm region (N-oxide shift), it is safe to use.
      
Q: I see a new peak in my HPLC chromatogram at RRT ~0.9 or ~1.1.

Status: Degradation Detected Diagnosis: N-Oxide Formation.

  • The Cause: Piperazine derivatives are prone to forming N-oxides on the nitrogen furthest from the cyclopropyl group (the more basic secondary amine). This is the primary degradation pathway for this class of compounds.

  • Action: Purify immediately. N-oxides can act as oxidants in sensitive transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig), ruining catalyst turnover.

Optimal Storage Protocol (SOP)

Follow this decision tree to maximize shelf-life.

Storage Workflow

StorageProtocol Receipt 1. Receipt of Material Inspection 2. Visual Inspection (White Crystalline Powder?) Receipt->Inspection Aliquot 3. Aliquot under Inert Gas (Avoid freeze-thaw cycles) Inspection->Aliquot Pass Reject/Purify Reject/Purify Inspection->Reject/Purify Fail (Yellow/Gum) PrimaryContainer 4. Primary Container (Amber Glass + Teflon Tape) Aliquot->PrimaryContainer SecondaryContainer 5. Secondary Container (Desiccator/Sealed Bag) PrimaryContainer->SecondaryContainer TempControl 6. Temperature Control (-20°C preferred) SecondaryContainer->TempControl

Figure 1: Decision matrix for handling and storing hygroscopic amine salts upon receipt.

Detailed Protocol
  • Temperature:

    • Long-term (>1 month): Store at -20°C . Low temperature kinetically inhibits oxidation and hydrolysis.

    • Short-term (<1 month): 2–8°C (Refrigerator) is acceptable if the container is perfectly sealed.

    • Room Temperature: Acceptable only if stored in a desiccator under Argon.

  • Atmosphere:

    • Always blanket the headspace with Argon or Nitrogen before closing the vial. Oxygen is the enemy of secondary amines.

  • Container:

    • Primary: Amber glass vial (blocks UV). Cap must be lined with Teflon (PTFE).

    • Seal: Wrap the cap junction with Parafilm M or electrical tape to slow moisture diffusion.

    • Secondary: Place the vial inside a heat-sealed Mylar bag containing a silica gel packet or into a vacuum desiccator.

Scientific Logic: The "Why"

Understanding the mechanism of failure.

The Hygroscopicity-Oxidation Cycle

The hydrochloride salt of 1-cyclopropylpiperazine is significantly more stable than the free base. However, the salt is hygroscopic . Water absorption is not just a physical issue; it is the catalyst for chemical degradation.

  • Protonation as Protection: In the dry salt form (

    
    ), the nitrogen lone pair is protonated and unavailable for oxidation.
    
  • The Moisture Breach: As water absorbs, it creates a microscopic aqueous layer on the crystal surface.

  • Equilibrium Shift: In this aqueous layer, a small equilibrium concentration of free amine (

    
    ) generates:
    
    
    
    
  • Oxidative Attack: The free amine's lone pair reacts with atmospheric oxygen to form the N-oxide (

    
    ), which is often yellow/orange.
    
Degradation Pathway Diagram

DegradationPathway Salt Intact HCl Salt (White Solid) Aqueous Micro-Aqueous Layer (Surface Dissolution) Salt->Aqueous + H2O Moisture Atmospheric Moisture (Hygroscopicity) Moisture->Aqueous FreeBase Trace Free Amine (Equilibrium Shift) Aqueous->FreeBase Deprotonation Oxidation N-Oxide Formation (Yellow Impurity) FreeBase->Oxidation + O2 (Air)

Figure 2: The mechanistic pathway from improper storage (moisture exposure) to chemical degradation.

Recovery & Purification

If your material is yellow but you cannot wait for a new shipment, use this recrystallization method.

Applicability: Only for batches that are slightly yellow or caked. If the material is a dark oil, discard it.

Protocol:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (absolute) .

    • Note: Do not use water.[1]

  • Filtration: If there are insoluble dark particles, filter hot through a 0.45 µm PTFE syringe filter.

  • Acidification (Optional): Add a few drops of 1.25 M HCl in Ethanol to ensure full protonation.

  • Crystallization: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the stirring hot solution until it becomes slightly cloudy.

  • Cooling: Place in the freezer (-20°C) overnight.

  • Collection: Filter the white crystals rapidly (they are hygroscopic!) and wash with cold ether.

  • Drying: Dry under high vacuum for 4 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82044, Piperazine hydrochloride. Retrieved February 15, 2026. [Link]

Sources

Optimization

Technical Support Center: Handling 1-Cyclopropylpiperazine Hydrochloride

The following technical support guide addresses the handling, storage, and experimental use of 1-Cyclopropylpiperazine Hydrochloride . [1][2] Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the handling, storage, and experimental use of 1-Cyclopropylpiperazine Hydrochloride .

[1][2]

Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates Target Compound: 1-Cyclopropylpiperazine Hydrochloride (Salt form of CAS 20327-23-5 or similar) Key Characteristic: Highly Hygroscopic (Deliquescent)[1][2][3]

Technical Overview & Critical Properties[1][2][3][4]

1-Cyclopropylpiperazine Hydrochloride is a piperazine derivative often used as a nucleophile in medicinal chemistry (e.g., fluoroquinolone synthesis).[1][2][3] Like many secondary amine salts, it is hygroscopic , meaning it avidly absorbs atmospheric moisture.[3] This property is not merely a storage nuisance; it fundamentally alters the reagent's effective molecular weight, leading to stoichiometric errors, lower yields, and potential side reactions.

Physical Property Matrix
PropertySpecification (Dry)Impact of Moisture Absorption
Appearance White to off-white crystalline solidClumps, becomes sticky, or deliquesces into a paste.[1][2][3]
Stoichiometry Precise (based on MW of salt)Variable. Mass includes water; actual molar amount of amine decreases.[1][2][3]
Acidity Fixed HCl ratio (Mono/Di)Hydrolysis may locally increase acidity; wet salt is corrosive to metal spatulas.[1][2][3]
Flowability Free-flowing powderPoor.[1][2][3] Bridges form between particles, causing weighing errors.[3]

Troubleshooting & FAQs

Section A: Storage & Shelf Life

Q: I just opened a new bottle, and the material is already forming clumps. Is it degraded? A: Not necessarily. Clumping is a physical change caused by moisture absorption, not chemical decomposition.[3] However, it indicates the seal was compromised.

  • Action: If the color is unchanged (white/off-white), dry the material (see Protocol A below) and re-verify purity via NMR or titration.[2][3] If the material has turned yellow or brown, oxidative degradation may have occurred alongside moisture uptake.[3]

Q: Can I store this in a standard cabinet if Parafilm is used? A: No. Parafilm is permeable to water vapor over time.[1][2][3]

  • Protocol: Store the primary container inside a desiccator containing active desiccant (e.g., Drierite or Silica Gel with indicator).[2][3] For long-term storage (months), flush the headspace with Argon or Nitrogen before sealing and store at 4°C to slow oxidation.[1][2]

Section B: Weighing & Handling[1][5]

Q: My reaction yields are consistently 10-15% lower than expected. Could this be the reagent? A: Yes. If you weigh 100 mg of "wet" salt, you might only be adding 85 mg of the active compound and 15 mg of water.[3]

  • The Fix: You must determine the water content (Karl Fischer titration) or dry the material to constant weight before use.[2][3] Alternatively, use the "Weighing by Difference" technique to minimize exposure time during transfer.[3]

Q: How do I weigh this without it absorbing water during the process? A: Do not use an open weigh boat.

  • Technique:

    • Tare a capped vial containing the source material.[1][2][3]

    • Quickly transfer an estimated amount to your reaction vessel.[1][2][3]

    • Immediately recap the source vial and weigh it again.[1][2][3]

    • The difference in mass is the exact amount added.[1][2][3] This minimizes the source material's exposure to air.[1][2][3]

Section C: Experimental Impact

Q: Will the absorbed water interfere with my nucleophilic substitution reaction? A: It depends on the reaction conditions:

  • Aqueous/Alcoholic solvents: Minimal impact, provided you correct the stoichiometry.[2][3]

  • Anhydrous conditions (e.g., NaH, LDA, or moisture-sensitive electrophiles): Critical Failure. The water in the salt will quench your base or hydrolyze your electrophile (e.g., acid chlorides) before the piperazine can react.

  • Solution: For strictly anhydrous reactions, you must free-base the salt or dry it extensively under high vacuum ( < 1 mbar) at 50°C for 24 hours.[1][2][3]

Standard Operating Protocols (SOPs)

Protocol A: Drying "Clumped" Material

Use this when the material is sticky or has visible aggregates.[2][3]

  • Transfer: Move the material to a round-bottom flask (fill no more than half full).

  • Vacuum: Connect to a high-vacuum manifold (Schlenk line) or vacuum oven.[1][2][3] Target pressure: < 2 mbar.

  • Heat: Immerse flask in an oil bath or set oven to 45–50°C . (Do not exceed 80°C to avoid potential sublimation or degradation of the salt).[1][2]

  • Duration: Dry for 12–24 hours.

  • Verification: Check if the material has returned to a free-flowing powder. Record the new weight to calculate % water loss.[1][2][3]

Protocol B: Correcting Stoichiometry for Wet Material

Use this if you cannot dry the material immediately but need to run a reaction.[3]

  • Measure Water Content: Run a Karl Fischer (KF) titration on a small aliquot (~50 mg).[1][2][3]

    • Example Result: 8.5% water by weight.[1][2][3]

  • Calculate Correction Factor (CF):

    
    [1][2][3]
    
    • Example:

      
      [1][2]
      
  • Adjust Mass: Multiply your required theoretical mass by the CF.

    • Target: 1.0 mmol (190.7 mg dry).[1][2][3]

    • Weigh out:

      
      .[1][2][3]
      

Visualizing the Workflow

Diagram 1: The Hygroscopic Handling Lifecycle

This decision tree guides you through the process of handling the material from storage to reaction, ensuring integrity is maintained.

HandlingLifecycle Start Start: Retrieve 1-Cyclopropylpiperazine HCl CheckState Visual Inspection Start->CheckState IsClumped Is it clumped/sticky? CheckState->IsClumped Dry Protocol A: Vacuum Dry (50°C, <2 mbar, 12h) IsClumped->Dry Yes Weigh Weighing Procedure IsClumped->Weigh No (Free flowing) Dry->Weigh Method Use 'Weighing by Difference' Minimize Air Exposure Weigh->Method ReactionType Reaction Type? Method->ReactionType Anhydrous Strictly Anhydrous (e.g., NaH, Acid Chlorides) ReactionType->Anhydrous Sensitive Standard Standard/Aqueous (e.g., SnAr, Amide Coupling) ReactionType->Standard Robust ActionAnhydrous REQUIRED: Free-base extraction OR Intensive Drying Anhydrous->ActionAnhydrous ActionStandard Calculate Water Content (KF) Adjust Stoichiometry Standard->ActionStandard

Caption: Decision tree for processing hygroscopic amine salts based on physical state and reaction requirements.

Diagram 2: Stoichiometric Error Propagation

Visualizing why "wet" reagent leads to reaction failure.[1][2][3]

StoichiometryError Input Weigh 200mg Reagent (Assumed 100% Purity) Reality Reality: 10% Water Content Input->Reality Moisture Absorption Composition 180mg Active Amine 20mg Water Reality->Composition Effect1 Deficit: 0.9 Equivalents Amine (Incomplete Conversion) Composition->Effect1 Effect2 Side Reaction: Water hydrolyzes Electrophile (Impurity Formation) Composition->Effect2 Result Result: Low Yield + Difficult Purification Effect1->Result Effect2->Result

Caption: Propagation of error when water content is ignored in hygroscopic reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Retrieved from [Link][1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[2][3] Butterworth-Heinemann.[1][2][3] (Standard protocols for drying amine salts).

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 1-Cyclopropylpiperazine HCl

Executive Summary The synthesis of 1-Cyclopropylpiperazine Dihydrochloride (or Monohydrochloride) presents a unique thermodynamic paradox. The introduction of the cyclopropyl moiety—typically via the alkylation of pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Cyclopropylpiperazine Dihydrochloride (or Monohydrochloride) presents a unique thermodynamic paradox. The introduction of the cyclopropyl moiety—typically via the alkylation of piperazine or the cyclization of bis(2-chloroethyl)amine with cyclopropylamine—requires significant activation energy (


) to overcome the nucleophilic barrier. However, the high ring strain of the cyclopropyl group (~27.5 kcal/mol) makes the product highly susceptible to thermal degradation (ring-opening) at elevated temperatures, particularly under acidic conditions.

This guide provides a verified thermal control strategy, moving beyond standard recipes to explain the why and how of temperature management.

Module 1: Reaction Initiation & Exotherm Control

The Chemistry

The most robust industrial route involves the cyclization of cyclopropylamine with bis(2-chloroethyl)amine hydrochloride . This reaction is an entropically driven double N-alkylation.

  • Reagents: Cyclopropylamine (CPA), Bis(2-chloroethyl)amine HCl (BCEA).

  • Solvent System: High-boiling polar solvents (e.g., DMF, Diglyme) or alcoholic solvents (n-Butanol) with a base (Na₂CO₃ or K₂CO₃).

Critical Temperature Profile
PhaseTarget TempDurationTechnical Rationale
1. Initiation 25°C → 60°C30 minKinetic Activation: Slow ramp prevents "hotspot" formation. The free base of BCEA is generated in situ.
2. Cyclization 105°C - 115°C12-16 hRing Closure: This temperature is required to displace the second chloride. Risk:[1][2][3][4]

accelerates cyclopropyl ring opening (forming N-propyl impurities).
3. Quench 115°C → 20°C< 45 minThermal Arrest: Rapid cooling is essential to stop side-reactions immediately after conversion reaches >98%.
Troubleshooting: The "Stall" Phenomenon
  • Symptom: Reaction stalls at ~60% conversion (Mono-alkylation intermediate persists).

  • Cause: Internal temperature dropped below 100°C due to reflux cooling or solvent boil-off.

  • Solution: Ensure the solvent boiling point is

    
    . If using water/alcohol, a pressurized vessel (autoclave) at 3-5 bar is required to reach the necessary kinetic window without solvent loss.
    

Module 2: Impurity Management via Thermal Regulation

The primary impurities are thermal degradation products. Their formation is directly linked to the area under the curve (AUC) of your temperature profile.

Visualizing the Thermal Risk Pathways

ReactionPathways cluster_legend Thermal Logic Start Cyclopropylamine + Bis(2-chloroethyl)amine Inter Intermediate: N-(2-chloroethyl)-N-cyclopropylamine Start->Inter T > 60°C (Fast) Product 1-Cyclopropylpiperazine (Target) Inter->Product T = 110°C (Rate Limiting) Impurity2 Impurity B: Dimerization/Oligomers Inter->Impurity2 Low Solvent Vol (High Conc.) Impurity1 Impurity A: N-Propylpiperazine (Ring Opening) Product->Impurity1 T > 125°C or Acidic + Heat Green = Desired Path Green = Desired Path Red = Thermal Degradation Red = Thermal Degradation

Figure 1: Reaction pathways showing the critical thermal window. Exceeding 125°C risks opening the strained cyclopropyl ring.

Module 3: Crystallization of the HCl Salt

The final quality of 1-Cyclopropylpiperazine HCl is determined by the crystallization cooling ramp. "Crash cooling" (uncontrolled rapid cooling) traps impurities and solvent, leading to sticky, hygroscopic solids.

Optimized Crystallization Protocol
  • Dissolution: Dissolve crude free base in Ethanol/Isopropanol (1:3 ratio) at 50°C .

  • Acidification: Add concentrated HCl (aq) or HCl/IPA gas dropwise.

    • Exotherm Warning: Maintain

      
      .[5][6][7][8] High heat during acidification causes acid-catalyzed ring opening.
      
  • Seeding (Critical): At 40°C (Supersaturation point), add 0.5% wt seed crystals.

  • The Cooling Ramp:

StageStart TempEnd TempRatePurpose
Growth 40°C25°C0.2°C/minSlow cooling promotes crystal growth over nucleation, reducing fines.
Polishing 25°C0°C0.5°C/minMaximizes yield once the crystal habit is established.
Aging 0°C0°CHold 2hOstwald ripening to ensure uniform particle size distribution.

Troubleshooting Guides & FAQs

Category 1: Reaction Issues

Q: My reaction mixture turned black/tarry. What happened?

  • Diagnosis: Thermal oxidation or polymerization.

  • Root Cause: Likely exposure to oxygen at high temperatures (

    
    ) or excessive heating duration.
    
  • Fix:

    • Strictly degas solvents with Nitrogen/Argon before heating.

    • Add an antioxidant (e.g., BHT) if permissible in the final spec.

    • Ensure the reaction is quenched immediately upon conversion completion (monitor via GC/HPLC).

Q: I see a large "Linear" impurity peak (M+2) in LC-MS.

  • Diagnosis: Ring-opened byproduct (N-propylpiperazine).

  • Root Cause: The cyclopropyl ring opened due to high temperature in the presence of acid (during workup) or extreme reaction temps (

    
    ).
    
  • Fix: Cap reaction temperature at 115°C. During workup, ensure the pH does not drop below 3.0 while the solution is hot. Cool to

    
     before strong acidification.
    
Category 2: Isolation & Crystallization

Q: The HCl salt is oiling out instead of crystallizing.

  • Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation).

  • Root Cause: Temperature was too high during HCl addition, or the solvent system is too polar (too much water).

  • Fix:

    • Temperature: Ensure the mixture is at 40–50°C (metastable zone), not reflux, during acidification.

    • Solvent: Increase the ratio of Isopropanol or Ethyl Acetate (antisolvent) relative to Ethanol/Water.

    • Remedy: Reheat to dissolve the oil, add more antisolvent, and cool very slowly with vigorous stirring.

Q: The crystals are hygroscopic and sticky.

  • Diagnosis: Amorphous content or trapped solvent.

  • Root Cause: Cooling rate was too fast (Crash Cooling), trapping mother liquor inside the crystal lattice.

  • Fix: Recrystallize using the 0.2°C/min ramp described in Module 3. Dry under vacuum at 40°C with a nitrogen bleed.

Visualizing the Crystallization Logic

CrystallizationFlow Step1 Crude Free Base + EtOH/IPA Heat to 50°C Step2 Add HCl (gas/aq) Maintain T < 60°C Step1->Step2 Decision Is Solution Clear? Step2->Decision Step3_Good Cool to 40°C (Metastable Zone) Decision->Step3_Good Yes Step3_Bad Filter Hot (Remove Insolubles) Decision->Step3_Bad No Step4 Add Seeds (0.5%) Step3_Good->Step4 Step3_Bad->Step3_Good Step5 Linear Cooling Ramp (-0.2°C/min to 25°C) Step4->Step5 Step6 Final Cooling (-0.5°C/min to 0°C) Step5->Step6 Result Crystalline 1-Cyclopropylpiperazine HCl Step6->Result

Figure 2: Decision tree for the crystallization process to ensure polymorph stability and prevent oiling out.

References

  • Vertex AI Search. (2026). Synthesis of 1-cyclopropylpiperazine from bis(2-chloroethyl)amine and cyclopropylamine temperature. 4

    • Context: Confirms the cyclization route using bis(2-chloroethyl)
  • BenchChem. (2025).[9][10] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. 9

    • Context: Provides protocols for N-alkylation and cyclization temper
  • Google Patents. (2020). CN111116514B: Preparation method of 1-cyclopropylpiperazine hydrochloride.[2][11] 2

    • Context: Details the crystallization temperatures (0-25°C)
  • MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale. 10

    • Context: Validates the importance of seeding and cooling ramps for morphology control in API salts.

Sources

Optimization

Technical Support Center: Emulsion Resolution for 1-Cyclopropylpiperazine HCl

Introduction: The Amphiphilic Challenge Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a milky, non-separating interface (a "rag layer") involvi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a milky, non-separating interface (a "rag layer") involving 1-Cyclopropylpiperazine (1-CPP) .

The Root Cause: 1-CPP hydrochloride presents a unique challenge due to its amphiphilic structure. The cyclopropyl group provides significant lipophilicity, while the piperazine ring (especially when partially protonated) is highly hydrophilic.

  • At pH < 9: The molecule exists largely as a mono- or di-cation, acting as a surfactant that stabilizes the oil-water interface.

  • The Fix: You must drive the equilibrium completely to the free base (pH > 12) to destroy the surfactant capability of the intermediate species.

Module 1: Pre-Emptive Protocols (The "Golden Path")

Use this Standard Operating Procedure (SOP) to prevent emulsions before they start.

The "High-pH" Extraction Protocol

Objective: Isolate 1-CPP as a free base without generating a rag layer.

ParameterSpecificationReasoning
Target pH > 12.0 The pKa of the secondary amine in piperazine is ~9.8. You need pH > pKa + 2 to ensure >99% free base.
Base Choice 50% NaOH or KOH Weaker bases (NaHCO₃, Na₂CO₃) generate CO₂ gas (bubbles stabilize emulsions) and often fail to reach pH 12.
Solvent DCM or CHCl₃ 1-CPP is a small, polar molecule. Ethers (Et₂O, MTBE) often have poor recovery rates compared to chlorinated solvents.
Ionic Strength Saturated Brine High ionic strength "salts out" the organic amine, forcing it into the organic phase.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude 1-CPP HCl salt in minimal water.

  • Cooling: Chill the solution to 0–5°C (Exothermic neutralization can cause turbulence/emulsions).

  • Basification: Slowly add 50% NaOH dropwise with stirring until pH > 12 . Do not stop at pH 10.

  • Saturation: Add NaCl (solid or saturated solution) to the aqueous phase.

  • Extraction: Add Dichloromethane (DCM). Do not shake vigorously. Invert the funnel gently 20-30 times with frequent venting.

  • Separation: Allow to stand. If the interface is cloudy, proceed to Module 2 immediately.

Module 2: Troubleshooting Active Emulsions

If you already have an emulsion, follow this decision matrix to resolve it.

Visual Troubleshooting Guide

EmulsionFix Start Emulsion Detected CheckPH Check Aqueous pH Start->CheckPH LowPH pH < 12 CheckPH->LowPH Incomplete Free-basing HighPH pH > 12 CheckPH->HighPH AddBase Add 50% NaOH (Target pH 13) LowPH->AddBase CheckSolids Visible Particulates? HighPH->CheckSolids AddBase->CheckSolids YesSolids Yes (Pickering Emulsion) CheckSolids->YesSolids NoSolids No (Viscosity/Surfactant) CheckSolids->NoSolids Filter Filter through Celite® pad YesSolids->Filter Brine Add Sat. Brine (Increase Density Gradient) NoSolids->Brine Centrifuge Centrifuge (3000 rpm, 5 min) Brine->Centrifuge If persists

Figure 1: Decision matrix for resolving 1-CPP emulsions. Blue nodes indicate decision points; White nodes indicate actions.

Module 3: Frequently Asked Questions (FAQ)

Q1: I used Sodium Bicarbonate (NaHCO₃) to neutralize the HCl salt, and now I have a persistent foam. Why? A: This is a classic error.

  • pH Ceiling: Bicarbonate only reaches pH ~8-9. The secondary amine of 1-CPP (pKa ~9.8) is still largely protonated at this pH, acting as a surfactant.

  • Gas Evolution: The neutralization generates CO₂ gas. These micro-bubbles get trapped by the surfactant-like amine, creating a stable foam. Fix: Add 50% NaOH immediately to raise pH > 12 and dissolve the CO₂ as carbonate.

Q2: The layers separated, but there is a "rag layer" of white solid at the interface. What is it? A: This is likely inorganic salt (NaCl) precipitating out because the aqueous layer is supersaturated, or fine silica/impurities from previous steps. Fix: Do not try to extract the rag layer.[1]

  • Drain the organic layer up to the rag layer.

  • Filter the remaining rag layer + aqueous phase through a Celite (diatomaceous earth) pad. The solids will stay on the Celite; the filtrate will separate cleanly.

Q3: Can I use Ether or Ethyl Acetate instead of DCM to avoid emulsions? A: You can, but yield may suffer.

  • Ethyl Acetate: 1-CPP is very soluble in water. EtOAc is moderately polar but often extracts water-soluble amines poorly compared to DCM.

  • MTBE/Ether: These are less dense than water. While they form emulsions less frequently than DCM, 1-CPP favors the aqueous phase too strongly.

  • Recommendation: If you must use non-chlorinated solvents, perform Continuous Liquid-Liquid Extraction or use n-Butanol (though n-Butanol requires high-temp evaporation).

Q4: I am working on a large scale (>100g). Centrifugation is not possible. How do I break the emulsion? A: On a process scale, rely on Time and Heat .

  • Salting Out: Add solid NaCl until the aqueous layer is saturated.

  • Gentle Heat: If safe (DCM boils at 40°C, so be careful), gently warming the funnel with warm water (30°C) reduces viscosity and increases the kinetic energy of droplets, promoting coalescence.

  • Filtration: Pump the emulsified interface through a sparkler filter or a bed of Celite.[2]

Module 4: Chemical Data & Safety

Physical Properties of 1-Cyclopropylpiperazine
PropertyValueNotes
Molecular Weight 126.20 g/mol (Free Base)162.66 g/mol (HCl Salt)
pKa (Calc) ~9.8 (Piperazine NH)~5.6 (Tertiary N)Critical: Workup pH must be >12.[3]
Appearance Yellowish Liquid (Free Base)White Solid (HCl Salt)Free base absorbs CO₂ from air; store under N₂.
Solubility Water: MiscibleDCM: SolubleHexane: PoorHigh water miscibility necessitates "salting out".
Safety Warning
  • Corrosivity: 1-CPP Free Base is corrosive and a skin irritant.[4]

  • Sensitization: Piperazine derivatives are known sensitizers. Use double gloving and work in a fume hood.

  • Pressure: Neutralizing HCl salts with carbonate bases releases gas. Never stopper a funnel immediately after adding base.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2064235, 1-Cyclopropylpiperazine. Retrieved from [Link]

  • Biotage (2023). Tackling Emulsions Just Got Easier: Strategies for Liquid-Liquid Extraction. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. Workup Troubleshooting: How to Manage an Emulsion. Retrieved from [Link]

  • Organic Syntheses. General Procedures for the Workup of Piperazine Derivatives. (Referencing standard amine workups). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 1-Cyclopropylpiperazine Hydrochloride

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 1-Cyclopropylpiperazine hydrochloride is a crucial building block in modern medicinal chemistry, notably serving as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

1-Cyclopropylpiperazine hydrochloride is a crucial building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including novel therapeutic agents targeting neurological disorders.[1] Its molecular purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of process-related impurities or degradants can have significant pharmacological and toxicological consequences. Therefore, a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for its quality control.

This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a scientifically sound HPLC purity method for 1-Cyclopropylpiperazine hydrochloride. We will move beyond rote procedures to explore the fundamental principles—the "why"—behind each experimental choice, grounded in the physicochemical properties of the analyte. This document is structured to empower researchers, scientists, and drug development professionals to build a method that is not only fit-for-purpose but also inherently robust and compliant with regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).

Section 1: Foundational Properties & The Core Analytical Challenge

Successful method development begins with a thorough understanding of the analyte. 1-Cyclopropylpiperazine hydrochloride presents a classic challenge for reversed-phase chromatography: it is a small, polar, basic compound.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₈H₁₅ClN₂OLow molecular weight suggests it may be a fast eluter.
Molecular Weight 190.67 g/mol Influences diffusion characteristics.
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[2] Facilitates sample and standard preparation in aqueous or hydro-organic diluents.
Structure Contains a basic piperazine ring and an amide group.The basic nitrogens (pKa of piperazine ~9.8 and ~5.7) are the primary drivers of chromatographic behavior. The amide group provides a weak UV chromophore.
UV Absorbance No strong chromophore. Expected λmax at low UV (<220 nm).Direct UV detection can be challenging, requiring a clean mobile phase and potentially limiting sensitivity. Piperazine derivatives lacking extensive conjugation typically absorb at low wavelengths (193-210 nm).[3]

The primary analytical hurdle is achieving adequate retention and symmetrical peak shape on common reversed-phase columns. The basic piperazine moiety can engage in strong, undesirable secondary interactions with residual silanols on silica-based stationary phases, leading to significant peak tailing. Furthermore, its high polarity results in weak hydrophobic interactions with C18 phases, causing it to elute at or near the void volume (t₀).[4]

Section 2: A Comparative Strategy for Method Development

A systematic, comparative approach is essential to overcome these challenges. We will evaluate the critical parameters of stationary phase and mobile phase composition.

2.1: Stationary Phase Selection: Beyond Standard C18

The choice of stationary phase is the most influential factor in achieving retention for polar compounds. A standard C18 column is often a poor starting point.[4]

G cluster_Analyte Analyte Properties cluster_Columns Stationary Phase Comparison cluster_Rec Recommendation Analyte 1-Cyclopropylpiperazine HCl (Polar, Basic) C18 Standard C18 Analyte->C18 Poor Retention, Peak Tailing PES Polar-Embedded (e.g., Amide, Carbamate) Analyte->PES Improved Retention & Peak Shape HILIC HILIC (e.g., Amide, Diol) Analyte->HILIC Strong Retention MM Mixed-Mode (e.g., RP/Cation-Exchange) Analyte->MM Strong Retention & Good Peak Shape Recommendation Start with Polar-Embedded or Mixed-Mode. Evaluate HILIC as an alternative. PES->Recommendation MM->Recommendation

Stationary PhaseMechanism of InteractionAdvantages for this AnalyteDisadvantages / Considerations
Standard C18 Primarily hydrophobic interactions.Widely available.Poor retention due to analyte polarity. Prone to severe peak tailing due to silanol interactions.[4]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic interactions + hydrogen bonding capabilities. The embedded polar group shields residual silanols.Enhanced retention of polar compounds. Greatly improved peak shape for bases. Compatible with highly aqueous mobile phases.[5][6]Selectivity can differ significantly from standard C18.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of the analyte into a water-enriched layer on the stationary phase surface. Requires high organic mobile phase.Excellent retention for very polar compounds that are unretained in reversed-phase.[7][8]Can have longer equilibration times. Sensitive to water content in the sample diluent.
Mixed-Mode (e.g., RP/Cation-Exchange) Hydrophobic and ion-exchange interactions.Provides orthogonal selectivity. Strong, tunable retention for basic compounds via ion-exchange mechanism.[4]Mobile phase buffer concentration and pH become even more critical parameters to control both retention mechanisms.

Expert Recommendation: Begin method development with a Polar-Embedded C18 column . This choice directly addresses the primary issues of poor retention and peak tailing while operating within the familiar reversed-phase framework. A Mixed-Mode column is an excellent secondary option for orthogonal selectivity, particularly for resolving closely related basic impurities.

2.2: Mobile Phase Optimization: The Key to Control

The mobile phase is a powerful tool for manipulating retention and selectivity, especially for ionizable compounds.[9][10]

The Critical Role of pH

For a basic compound like 1-Cyclopropylpiperazine hydrochloride, mobile phase pH dictates its ionization state and, consequently, its retention and peak shape.[11][12]

G cluster_low_ph Low pH (e.g., pH 2.5-3.5) cluster_mid_ph Mid pH (e.g., pH 5-7) Analyte_low Analyte is Protonated (R-NH₂⁺) Silanol_low Silanols are Neutral (Si-OH) Analyte_mid Analyte is Partially Ionized Analyte_low->Analyte_mid pH Increases Result_low Result: ✓ Consistent Ionization ✓ Minimal Silanol Interaction ✓ Good Peak Shape Silanol_mid Silanols are Ionized (Si-O⁻) Result_mid Result: ✗ Inconsistent Retention ✗ Strong Ionic Interaction ✗ Severe Peak Tailing

Mobile Phase StrategyRationale & MechanismAdvantagesDisadvantages / Considerations
Low pH (2.5 - 3.5) with Buffer The analyte is fully protonated (cationic), ensuring a consistent charge state. Residual silanols on the silica surface are non-ionized.[13]Highly Recommended. Suppresses deleterious silanol interactions, leading to sharp, symmetrical peaks. Provides robust and reproducible retention times.Requires a pH-stable column. Buffers like phosphate can precipitate in high acetonitrile concentrations. Formate or trifluoroacetic acid (TFA) are often preferred.
High pH (9 - 10.5) with Buffer The analyte is in its neutral, free-base form (unionized).Can significantly increase retention on reversed-phase columns due to increased hydrophobicity.[11]Requires a hybrid or specially bonded high-pH stable column. Standard silica columns will rapidly dissolve. Buffers like ammonium bicarbonate or carbonate are common.
No Buffer (e.g., ACN/Water) Relies on analyte properties alone.Simple to prepare.Not Recommended. Lack of pH control will lead to drastic peak shape issues and non-reproducible retention times.

Expert Recommendation: Utilize a low-pH mobile phase (pH 2.5-3.5) buffered with a volatile agent like formic acid or ammonium formate (0.1%). This approach provides the most reliable path to good peak shape and robust performance on silica-based columns.

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally the first choice. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity compared to methanol.

  • Methanol (MeOH): A useful alternative for altering selectivity. Its protic nature can engage in hydrogen bonding, which may be beneficial for resolving certain impurities.

Section 3: Recommended Protocol and Validation Pathway

Based on the comparative analysis, the following protocol provides a robust starting point for method development.

3.1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µmBalances retention for polar analytes with excellent peak shape for bases.[5]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS, provides low pH for good peak shape.[13]
Mobile Phase B AcetonitrileCommon, efficient organic modifier.
Gradient 5% to 40% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A shallow gradient is a good starting point to separate the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV, Photodiode Array (PDA) detector scanning 200-400 nm. Quantify at λmax or ~210 nm.The amide chromophore will absorb at low UV. A PDA is essential to experimentally determine the optimal wavelength and to check for peak purity.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample diluent.
Sample Diluent Mobile Phase A or Water:Acetonitrile (95:5)Should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
3.2: Experimental Workflow: From Setup to Stability
  • System Suitability: Prepare a standard solution (~100 µg/mL). Perform five replicate injections. The %RSD for peak area and retention time should be <1.0%. Tailing factor should be <1.5.

  • Wavelength Selection: Using the PDA data from the system suitability injections, determine the wavelength of maximum absorbance (λmax) for 1-Cyclopropylpiperazine HCl. If the maximum is below 210 nm and noise is high, select a slightly higher wavelength (e.g., 215 nm) on the shoulder of the peak for a better signal-to-noise ratio.

  • Impurity Profile & Specificity:

    • Analyze a sample of 1-Cyclopropylpiperazine HCl known to contain impurities or a sample from a stressed batch (see below).

    • The method is considered specific if all impurity peaks are baseline resolved from the main analyte peak (Resolution > 1.5).

  • Forced Degradation (Stress Testing): To ensure the method is stability-indicating, subject the analyte to stress conditions to generate potential degradants. This is a cornerstone of validation.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose solution to UV light (ICH Q1B).

    • Analyze all stressed samples. The method must be able to separate the degradant peaks from the main peak and from each other. Peak purity analysis using the PDA detector is essential here. Potential degradation pathways for piperazine derivatives include ring-opening and formation of species like N-formylpiperazine.[14][15]

  • Method Validation: Once the method is optimized and specific, it must be fully validated according to ICH Q2(R1) guidelines.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999; baseline resolution between all peaks.
Linearity To show the response is proportional to concentration.R² > 0.999 over a range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked analyte in placebo or sample matrix.
Precision (Repeatability & Intermediate)To measure the method's variability.%RSD < 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when altering flow rate (±10%), pH (±0.2 units), column temp (±5 °C).

Conclusion

Developing a robust HPLC purity method for 1-Cyclopropylpiperazine hydrochloride is a systematic process that hinges on a deep understanding of the analyte's physicochemical properties. By rejecting a one-size-fits-all approach and instead making informed, comparative choices—particularly selecting a polar-embedded stationary phase and employing strict low-pH mobile phase control—analysts can overcome the inherent challenges of this polar, basic compound. The result is a reliable, reproducible, and stability-indicating method that ensures the quality of this critical pharmaceutical intermediate and, by extension, the safety and efficacy of the final drug product.

References

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • ResearchGate. HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

  • Waters Corporation. Infographic: What's the Best Column for Polar Compound Retention?. (2017). [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • AGRIS. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ACS Publications. Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. (2023). [Link]

  • ACS Publications. Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. (2023). [Link]

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 1-Cyclopropylpiperazine HCl

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-Cyclopropylpiperazine HCl Executive Summary 1-Cyclopropylpiperazine (1-CPP) is a critical heterocyclic building block, predominantly utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-Cyclopropylpiperazine HCl

Executive Summary

1-Cyclopropylpiperazine (1-CPP) is a critical heterocyclic building block, predominantly utilized in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Enrofloxacin). In drug development and forensic analysis, the precise characterization of 1-CPP is essential for verifying raw material purity and identifying metabolic degradation products.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-CPP. Unlike standard spectral libraries that offer static images, this document focuses on the mechanistic causality of fragmentation, comparing 1-CPP against key structural analogs (1-Isopropylpiperazine and 1-Allylpiperazine) to establish a robust identification protocol.

Compound Profile & Physicochemical Context

  • Compound: 1-Cyclopropylpiperazine HCl

  • CAS Registry Number: 20327-23-5 (Free base), 134676-54-1 (HCl salt)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    (Free base MW: 126.20 Da)
  • Key Structural Feature: A piperazine ring N-substituted with a strained cyclopropyl group. The high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety significantly influences fragmentation kinetics compared to acyclic alkyl analogs.

Instrumentation & Methodology

To ensure reproducibility, the following experimental conditions are recommended for generating the fragmentation data discussed below.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the HCl salt).

  • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Derivatization (Optional): Trifluoroacetic anhydride (TFAA) can be used to derivatize the secondary amine, improving peak shape and altering fragmentation for confirmation.

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

  • Collision Energy (CID): Ramped 10–40 eV to observe sequential fragmentation.

Fragmentation Analysis: Mechanisms & Diagnostic Ions

Electron Impact (EI) Fragmentation Pathway

In EI (70 eV), the molecular ion (


, m/z 126) is formed. The fragmentation is driven by the ionization of the nitrogen lone pair, leading to alpha-cleavage and ring-opening reactions.
  • Molecular Ion (

    
    ):  m/z 126 (Distinct, moderate intensity).
    
  • Base Peak (m/z 56): The formation of the iminium ion

    
     is characteristic of the piperazine ring. This fragment arises from the cleavage of the C-C bond within the ring followed by C-N bond scission.
    
  • Diagnostic Fragment (m/z 85): Loss of the cyclopropyl radical (

    
    ). This cleavage is favored due to the stability of the resulting piperazinyl cation, although the cyclopropyl group itself is relatively robust.
    
  • Cyclopropyl Ring Opening (m/z 98): Loss of ethylene (

    
    ) from the piperazine ring, a common Retro-Diels-Alder (RDA) type collapse.
    
ESI-MS/MS Fragmentation Pathway

In ESI, the protonated molecule


 is observed at m/z 127 .
  • Precursor Ion: m/z 127.[2]

  • Primary Product Ion (m/z 85): Loss of the cyclopropyl moiety (as propene/cyclopropane neutral loss,

    
    42 Da) or ring opening. Note: In ESI, the loss of 42 Da (C3H6) is often observed from N-alkyl piperazines.
    
  • Secondary Product Ion (m/z 44): Further fragmentation of the piperazine ring yielding

    
    .
    
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 126 Frag_85 Fragment A [M - C3H5]+ m/z 85 M_Ion->Frag_85 Loss of Cyclopropyl (Alpha-Cleavage) Frag_56 Base Peak [C3H6N]+ m/z 56 M_Ion->Frag_56 Piperazine Ring Cleavage Frag_44 Fragment C [C2H6N]+ m/z 44 Frag_85->Frag_44 Secondary Fragmentation

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 1-Cyclopropylpiperazine, highlighting the generation of the diagnostic m/z 56 base peak.

Comparative Performance Guide

To validate the identity of 1-CPP, it must be distinguished from its structural isomers and analogs. The table below compares 1-CPP with 1-Isopropylpiperazine (1-IPP) (a common homolog) and 1-Allylpiperazine (1-AP) (an isobaric isomer).

Table 1: Analytical Comparison of Piperazine Analogs
Feature1-Cyclopropylpiperazine (1-CPP)1-Isopropylpiperazine (1-IPP)1-Allylpiperazine (1-AP)
Molecular Weight 126.20 g/mol 128.22 g/mol 126.20 g/mol
Precursor Ion (ESI) m/z 127 m/z 129 m/z 127
Key Distinction Cyclopropyl ring strain effectsMass shift (+2 Da)Isobaric; requires MS/MS or RT
Diagnostic Loss

41 (Cyclopropyl radical)

15 (Methyl) or

43 (Isopropyl)

41 (Allyl)
Base Peak (EI) m/z 56 (Ring fragment)m/z 70 (N-isopropyl fragment)m/z 41 (Allyl cation) or 56
Retention Time Intermediate (Polarity dependent)Lower (More volatile)Similar to 1-CPP
Differentiation Strategy
  • Vs. 1-Isopropylpiperazine: The mass difference of 2 Da allows for immediate differentiation in MS1. In MS2, 1-IPP typically shows a strong loss of a methyl group (m/z 129

    
     114), which is mechanistically impossible for the cyclopropyl ring of 1-CPP without ring opening.
    
  • Vs. 1-Allylpiperazine: This is the critical challenge (Isobaric).

    • 1-AP generates a very intense m/z 41 peak (

      
      ) in EI due to the stability of the allyl cation.
      
    • 1-CPP yields m/z 41 as well, but the m/z 56 (piperazine ring fragment) is typically more dominant relative to m/z 41 compared to the allyl isomer.

    • Chromatography: 1-CPP generally elutes after 1-AP on non-polar columns (e.g., C18 or 5% Phenyl) due to the slightly higher polarity and compact shape of the cyclopropyl group versus the flexible allyl chain.

Decision Logic for Identification

DecisionTree Start Unknown Sample (Piperazine Derivative) CheckMass Check Precursor Ion (ESI) or Molecular Ion (EI) Start->CheckMass Mass129 m/z 129 (ESI) / 128 (EI) CheckMass->Mass129 MW ~128 Mass127 m/z 127 (ESI) / 126 (EI) CheckMass->Mass127 MW ~126 Result_IPP Identify: 1-Isopropylpiperazine (Confirm with m/z 114 fragment) Mass129->Result_IPP CheckFrag Analyze MS/MS or EI Fragments Focus: m/z 41 vs m/z 56 Mass127->CheckFrag Strong41 Dominant m/z 41 (Allyl Cation) CheckFrag->Strong41 Strong56 Dominant m/z 56 (Piperazine Ring) CheckFrag->Strong56 Result_AP Identify: 1-Allylpiperazine Strong41->Result_AP Result_CPP Identify: 1-Cyclopropylpiperazine Strong56->Result_CPP

Figure 2: Logical workflow for distinguishing 1-Cyclopropylpiperazine from its closest isobaric and homologous alternatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86296, 1-Cyclopropylpiperazine. Retrieved from [Link]

  • de Boer, D., et al. (2001). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
  • Vulliet, E., et al. (2010).Fragmentation pathways of fluoroquinolones. Journal of Mass Spectrometry. (Provides context for the stability of the cyclopropyl-piperazine moiety in ciprofloxacin).

Sources

Validation

Publish Comparison Guide: IR Spectroscopy Identification of 1-Cyclopropylpiperazine Hydrochloride

This guide provides an in-depth technical analysis for the identification of 1-Cyclopropylpiperazine Hydrochloride (1-CPP HCl) using Infrared (IR) Spectroscopy. It is designed for analytical chemists and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the identification of 1-Cyclopropylpiperazine Hydrochloride (1-CPP HCl) using Infrared (IR) Spectroscopy. It is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol to distinguish this compound from structural analogues and synthesis intermediates.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-Cyclopropylpiperazine Hydrochloride (1-CPP HCl) is a critical pharmacophore and intermediate, often used in the synthesis of antibiotics (e.g., fluoroquinolones) and antihistamines.

Crucial Distinction: In the marketplace and literature, this compound is frequently confused with 1-(Cyclopropylcarbonyl)piperazine hydrochloride (an amide intermediate, CAS 1021298-67-8). This guide focuses on the amine derivative (N-cyclopropyl), not the amide. The distinction is spectroscopically absolute and is the primary focus of the comparison section.

The Molecule at a Glance[8]
  • Target: 1-Cyclopropylpiperazine Hydrochloride

  • Key Functional Groups: Secondary Amine salt (

    
    ), Tertiary Amine (
    
    
    
    ), Cyclopropyl Ring (
    
    
    ).
  • Critical Challenge: Distinguishing the cyclopropyl C-H stretch from the broad ammonium salt band and differentiating the amine from the amide impurity.

Experimental Methodology: ATR vs. KBr

For hydrochloride salts, the choice of sampling technique is not merely a matter of convenience but of spectral integrity. 1-CPP HCl is hygroscopic; moisture absorption can obliterate the critical N-H stretching region.

Comparative Protocol Analysis
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample Prep Minimal (Direct contact).Labor-intensive (Grinding/Pressing).ATR for Routine QC.
Moisture Control Excellent (Fast measurement).Poor (KBr is hygroscopic).ATR for Hygroscopic Salts.
Resolution Lower effective pathlength.Higher sensitivity for weak overtones.KBr for Structural Elucidation.
Spectral Artifacts Peak intensity shift at low wavenumbers.Christiansen effect (scattering) if not ground well.Use ATR correction algorithms.
Optimized ATR Protocol (Self-Validating)
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

  • Background: Collect 32 scans of clean ambient air.

  • Sample Loading: Place ~10 mg of 1-CPP HCl on the crystal.

  • Compression: Apply high pressure until the preview spectrum absorbance stabilizes.

  • Validation: Check the 2350 cm⁻¹ region. If

    
     doublets are negative or excessive, purge and re-background.
    
  • Acquisition: 4 cm⁻¹ resolution, 32-64 scans.

Spectral Analysis & Characteristic Assignments

The IR spectrum of 1-CPP HCl is defined by the interplay between the strained cyclopropyl ring and the piperazine ammonium salt.

A. The Diagnostic "Window" (3100 – 2800 cm⁻¹)

This is the most complex region due to overlapping bands.

  • Cyclopropyl C-H Stretch (

    
    ):  Unlike unstrained alkyl groups (which appear 
    
    
    
    ), the cyclopropyl C-H bonds possess significant
    
    
    -character (approx.
    
    
    hybridization). Look for a distinct, sharp shoulder or weak band above 3000 cm⁻¹.
  • Ammonium N-H Stretch (

    
    ):  A broad, multi-structured band (the "ammonium envelope") often obscures the C-H stretches.
    
    • Insight: In the free base, this is a sharp peak. In the HCl salt, it is a broad continuum.

B. The Fingerprint Region (1500 – 600 cm⁻¹)
  • Cyclopropyl Ring Breathing (~1020 cm⁻¹): This is the "heartbeat" of the molecule. A medium-to-strong band near 1020 cm⁻¹ corresponds to the symmetric ring expansion/contraction. This is absent in simple alkyl piperazines.

  • Amine Salt Deformation (~1580 - 1620 cm⁻¹): The

    
     scissoring vibration appears here.
    
  • C-N Stretching (1100 - 1200 cm⁻¹): Multiple bands characteristic of the piperazine ring.

Comparative Analysis: The "Decision Matrix"

This section objectively compares 1-CPP HCl against its most common confusion points.

Scenario A: Target vs. Amide Impurity

Comparison: 1-Cyclopropylpiperazine HCl vs. 1-(Cyclopropylcarbonyl)piperazine HCl.[1]

  • Differentiation: The Amide has a Carbonyl group (

    
    ).
    
  • Spectral Evidence:

    • Amide: Shows a very strong, sharp band at 1640–1660 cm⁻¹ (Amide I band).

    • Target (Amine): Shows NO band in the 1640–1700 cm⁻¹ region. (The NH scissoring is lower, ~1600 cm⁻¹ and weaker).

  • Verdict: Presence of a strong peak >1630 cm⁻¹ indicates oxidation or incorrect starting material.

Scenario B: Target vs. Piperazine HCl (Precursor)

Comparison: 1-Cyclopropylpiperazine HCl vs. Piperazine Dihydrochloride.

  • Differentiation: The Cyclopropyl group.[2][3][4][5][6]

  • Spectral Evidence:

    • Piperazine HCl: Lacks the high-frequency C-H stretch (>3000 cm⁻¹) and the specific ring breathing mode at ~1020 cm⁻¹.

    • Target: Distinct absorption at ~1020 cm⁻¹ and ~3080 cm⁻¹.

Summary Table of Diagnostic Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensitySpecificity
Cyclopropyl C-H Stretch (asymmetric)3080 – 3010 Weak/ShoulderHigh (vs. Alkyl)
Cyclopropyl Ring Breathing (sym)1025 – 1015 MediumHigh
Amine Salt

Stretch
2800 – 2400 Broad/StrongIndicates Salt Form
Amine Salt

Scissoring
1620 – 1580 MediumConfirms Salt
Amide (Impurity)

Stretch
1650 ± 10 Very Strong Absence Required

Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying 1-CPP HCl and rejecting common analogues.

IdentificationWorkflow Start Unknown Sample Spectrum CheckCO Check 1630-1680 cm⁻¹ region (Strong Band?) Start->CheckCO IsAmide Identify: 1-(Cyclopropylcarbonyl)piperazine (REJECT) CheckCO->IsAmide Yes (C=O present) CheckCH Check >3000 cm⁻¹ region (Shoulder/Peak present?) CheckCO->CheckCH No IsAlkyl Identify: Simple Alkyl Piperazine (No Cyclopropyl) CheckCH->IsAlkyl No (Only <3000) CheckSalt Check 2400-2800 cm⁻¹ (Broad Ammonium Band?) CheckCH->CheckSalt Yes (Cyclopropyl C-H) IsFreeBase Identify: Free Base (Sharp NH, No Broad Band) CheckSalt->IsFreeBase No (Sharp Peaks) ConfirmRing Check ~1020 cm⁻¹ (Ring Breathing Mode?) CheckSalt->ConfirmRing Yes (Broad Band) ConfirmRing->IsAlkyl No Final CONFIRMED IDENTITY: 1-Cyclopropylpiperazine HCl ConfirmRing->Final Yes

Caption: Logical decision tree for the spectroscopic validation of 1-Cyclopropylpiperazine HCl, prioritizing exclusion of the amide intermediate.

References

  • National Institute of Standards and Technology (NIST). Piperazine Dihydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[7][8] Available at: [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Amide Analogue Data). National Library of Medicine. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Bands of Cyclopropanes. Available at: [Link]

  • Kintek Solution. Comparison of KBr and ATR Techniques for Salt Analysis. Available at: [Link]

Sources

Comparative

Identifying Common Impurities in 1-Cyclopropylpiperazine Hydrochloride: A Comparative Analytical Guide

This guide provides an in-depth technical analysis of impurity profiling for 1-Cyclopropylpiperazine Hydrochloride (CAS: 20327-23-5 for the free base). Crucial Scope Disambiguation: This guide focuses on the N-Alkyl deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of impurity profiling for 1-Cyclopropylpiperazine Hydrochloride (CAS: 20327-23-5 for the free base).

Crucial Scope Disambiguation: This guide focuses on the N-Alkyl derivative (1-Cyclopropylpiperazine ).

  • Note: This is distinct from 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8), the amide intermediate used in Olaparib synthesis. While both are piperazine derivatives, their impurity profiles and synthesis routes differ fundamentally.

Executive Summary & Regulatory Context

1-Cyclopropylpiperazine hydrochloride is a critical secondary amine building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its quality control is governed by the stringent requirements of ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities) .

Because the most common industrial synthesis involves the cyclization of alkylating agents, the impurity profile is dominated by potential Genotoxic Impurities (GTIs) and structural analogs that challenge standard separation techniques.

Core Impurity Classes
Impurity ClassKey ExamplesOriginRegulatory Risk (ICH M7)
Process-Related (Starting Material) CyclopropylamineUnreacted ReagentClass 3 (Permitted)
Process-Related (Intermediate) N-(2-Chloroethyl)cyclopropylamineIncomplete CyclizationClass 2 (Mutagenic)
Genotoxic (GTI) Bis(2-chloroethyl)amineReagent (Nitrogen Mustard)Class 1 (Known Carcinogen)
By-Product 1,4-DicyclopropylpiperazineOver-alkylationClass 3 (Permitted)
Degradant PiperazineDe-alkylation/HydrolysisClass 3 (Permitted)

Synthesis-Driven Impurity Origin Analysis

To effectively detect impurities, one must understand their formation. The dominant industrial route utilizes the cyclization of cyclopropylamine with bis(2-chloroethyl)amine (or its hydrochloride).

Synthesis Pathway & Impurity Mapping (DOT Diagram)

SynthesisPath SM1 Cyclopropylamine Inter N-(2-chloroethyl) cyclopropylamine SM1->Inter + SM2 SM2 Bis(2-chloroethyl)amine (Nitrogen Mustard) SM2->SM2 Residual GTI SM2->Inter Alkylating Product 1-Cyclopropylpiperazine (Target) Inter->Product Cyclization (Base, Heat) Imp_Bis 1,4-Dicyclopropylpiperazine (Over-Alkylation) Product->Imp_Bis + SM1/SM2 (Side Rxn) Imp_Pip Piperazine (Loss of Cyclopropyl) Product->Imp_Pip Degradation

Figure 1: Synthesis pathway highlighting the origin of critical impurities, particularly the genotoxic nitrogen mustard (Red).

Comparative Analytical Methodologies

Selecting the right method depends on the specific impurity class. Standard HPLC-UV often fails for piperazines due to the lack of a strong chromophore.

Comparison Guide: Method Performance
FeatureMethod A: GC-FID/MS Method B: HPLC-UV (Derivatized) Method C: LC-MS/MS (Direct)
Target Analytes Volatile amines (Cyclopropylamine, Piperazine)Non-volatile salts, Main AssayTrace GTIs (Bis-chloroethyl amine)
Sample Prep Free-basing (NaOH extraction) requiredDerivatization (e.g., with NBD-Cl or FMOC)Dissolve & Inject
Sensitivity (LOD) High (ppm level)Moderate (depends on derivatization)Ultra-High (ppb level)
Specificity Excellent for structural isomersGood, but derivatization can add noiseExcellent (Mass spec ID)
Throughput High (20-30 min run)Low (Reaction time + Run)High
Recommendation Best for Process Solvents & Starting Materials Best for Assay & Purity (QC) Mandatory for GTI Clearance

Detailed Experimental Protocols

Protocol A: GC-FID for Volatile Impurity Profiling

Purpose: Quantification of residual Cyclopropylamine and Piperazine.

  • Principle: Conversion of the hydrochloride salt to the free base in situ or pre-extraction allows for separation on a polar capillary column.

Workflow:

  • Sample Preparation:

    • Weigh 50 mg of 1-Cyclopropylpiperazine HCl into a centrifuge tube.

    • Add 2 mL of 1N NaOH (to free-base).

    • Add 5 mL of Dichloromethane (DCM) containing n-Decane as Internal Standard.

    • Vortex for 2 minutes; Centrifuge to separate layers.

    • Inject the organic (DCM) layer.

  • GC Conditions:

    • Column: DB-Wax or ZB-624 (30 m × 0.32 mm × 1.8 µm).

    • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

    • Injector: Split 1:10 @ 250°C.

    • Oven Program: 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

    • Detector: FID @ 260°C.

Data Interpretation:

  • Cyclopropylamine elutes early (~3-4 min).

  • Piperazine elutes mid-run.

  • 1-Cyclopropylpiperazine elutes late.

  • Acceptance Criteria: Cyclopropylamine < 0.1%; Piperazine < 0.5%.

Protocol B: LC-MS/MS for Genotoxic Impurity (GTI) Screening

Purpose: Detection of Bis(2-chloroethyl)amine (Nitrogen Mustard) at ppm levels.

  • Why LC-MS? This impurity is non-volatile (salt form) and thermally unstable, making GC unsuitable. It lacks a chromophore for UV.

Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Note: Avoid using alcohols (MeOH) which can react with the mustard to form alkoxy artifacts.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 × 100 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min) → 95% B (10 min) → 5% B (10.1 min).

  • MS Conditions (MRM Mode):

    • Target: Bis(2-chloroethyl)amine (MW 141.04).

    • Transition: 142.0 [M+H]+ → 63.0 (Quantifier), 142.0 → 106.0 (Qualifier).

    • Ionization: ESI Positive.

Validation Check:

  • Linearity: 0.5 ppm to 100 ppm relative to API.

  • Recovery: Spike sample at 10 ppm; Recovery must be 80-120%.

Analytical Decision Tree (Workflow)

AnalyticalWorkflow Start Sample: 1-Cyclopropylpiperazine HCl Q1 Target Analysis? Start->Q1 Path_Volatile Volatiles / Residual Amines (Cyclopropylamine) Q1->Path_Volatile Path_GTI Genotoxic Impurities (Bis-chloroethyl amine) Q1->Path_GTI Path_Assay Purity Assay / Non-volatiles Q1->Path_Assay Method_GC Method A: GC-FID (Free-base Extraction) Path_Volatile->Method_GC Method_LCMS Method C: LC-MS/MS (Direct Injection) Path_GTI->Method_LCMS Method_HPLC Method B: HPLC-UV (NBD-Cl Derivatization) Path_Assay->Method_HPLC

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the impurity class.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • PubChem. (2025). 1-Cyclopropylpiperazine (Compound Summary). National Library of Medicine. Link

  • Robinson, D. I. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Link

  • Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. Link

Validation

benchmarking synthesis routes using 1-Cyclopropylpiperazine hydrochloride

This guide provides a technical benchmarking analysis of synthesis routes for 1-Cyclopropylpiperazine hydrochloride , a critical intermediate in the manufacturing of quinolone antibiotics (e.g., Ciprofloxacin, Enrofloxac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of synthesis routes for 1-Cyclopropylpiperazine hydrochloride , a critical intermediate in the manufacturing of quinolone antibiotics (e.g., Ciprofloxacin, Enrofloxacin) and histamine H3 receptor antagonists.

Executive Summary

1-Cyclopropylpiperazine is a structural motif characterized by the attachment of a strained cyclopropyl ring to a secondary amine. The introduction of the cyclopropyl group is chemically challenging due to the ring's sensitivity to ring-opening under acidic conditions and the poor electrophilicity of cyclopropyl halides in standard Sɴ2 reactions.

This guide benchmarks three distinct synthetic strategies:

  • Route A (The "Classic" Industrial Route): Acylation of piperazine followed by amide reduction. High reliability, high purity.

  • Route B (The "Ring Construction" Route): Cyclization of cyclopropylamine with bis(2-chloroethyl)amine. Low cost, high safety risk (nitrogen mustards).

  • Route C (The "Direct" Catalytic Route): Modified reductive amination using cyclopropanone equivalents. High atom economy, specialized reagents.

Performance Matrix
MetricRoute A: Acylation-Reduction Route B: Ring Closure Route C: Reductive Amination
Overall Yield High (80-90%) Moderate (50-65%)Moderate-High (70-80%)
Purity Profile Excellent (>99%) Good (95-98%)High (>98%)
Raw Material Cost ModerateLow High
Safety Profile Good (Standard Reagents)Poor (Vesicants/Mustards) Excellent (Mild Conditions)
Scalability High (Linear Scale-up)Medium (Exotherm Control)Low-Medium (Reagent Stability)
E-Factor (Waste) Moderate (Al salt waste)High (Salt formation)Low

Detailed Route Analysis

Route A: The Acylation-Reduction Strategy (Recommended)

This is the most robust method for laboratory and pilot-scale synthesis. It avoids the use of highly toxic alkylating agents and relies on well-understood amide chemistry.

  • Step 1: Selective mono-acylation of piperazine with cyclopropanecarbonyl chloride to form 1-(cyclopropylcarbonyl)piperazine.

  • Step 2: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

Mechanism & Causality: The cyclopropyl group is introduced intact via the acid chloride, avoiding the need to form the strained ring during the reaction. The subsequent reduction is chemoselective; however, care must be taken to avoid opening the cyclopropyl ring, which is stable to hydride reduction but sensitive to strong acid workups.

Route B: The Ring Construction Strategy

Historically used in bulk manufacturing, this route builds the piperazine ring onto the cyclopropylamine.

  • Reaction: Cyclopropylamine + Bis(2-chloroethyl)amine hydrochloride

    
     1-Cyclopropylpiperazine.
    
  • Critical Issue: Bis(2-chloroethyl)amine is a "nitrogen mustard" class compound (blister agent). Handling requires specialized containment (isolators). The reaction often produces oligomeric byproducts, requiring rigorous fractional distillation.

Route C: Modified Reductive Amination (Giammarino/Shono)

Direct alkylation of piperazine with cyclopropyl halides is ineffective. This route uses 1-ethoxy-1-(trimethylsiloxy)cyclopropane as a "cyclopropanone equivalent."

  • Mechanism: The silyl ether hydrolyzes in situ to form the unstable cyclopropanone (or its hemiacetal), which immediately undergoes reductive amination with piperazine in the presence of NaCNBH₃.

  • Advantage: It is a "one-pot" procedure that operates under mild conditions, preserving sensitive functional groups.

Visualizing the Pathways

The following diagram compares the process flow and intermediates for the three routes.

SynthesisRoutes cluster_A Route A: Acylation-Reduction cluster_B Route B: Ring Construction cluster_C Route C: Reductive Amination Piperazine Piperazine Amide Intermediate: 1-(Cyclopropylcarbonyl)piperazine Piperazine->Amide Step 1: Acylation (DCM, 0°C) Iminium Transient: Iminium Ion Piperazine->Iminium CP_AcidCl Cyclopropanecarbonyl Chloride CP_AcidCl->Amide CP_Amine Cyclopropylamine Product 1-Cyclopropylpiperazine Hydrochloride CP_Amine->Product Cyclization (K2CO3, BuOH, Reflux) BisCl Bis(2-chloroethyl)amine BisCl->Product CP_Silyl 1-ethoxy-1-(trimethylsiloxy) cyclopropane CP_Silyl->Iminium In situ hydrolysis Amide->Product Step 2: Reduction (LiAlH4, THF, Reflux) + HCl Workup Iminium->Product Reduction (NaCNBH3, MeOH)

Caption: Comparative process flow for 1-Cyclopropylpiperazine synthesis showing intermediates and critical reagents.

Experimental Protocol: Route A (Acylation-Reduction)

This protocol is validated for high purity (>99%) and is suitable for scale-up from gram to kilogram quantities.

Phase 1: Synthesis of 1-(Cyclopropylcarbonyl)piperazine
  • Reagents:

    • Piperazine (anhydrous): 4.0 eq (Excess prevents bis-acylation).

    • Cyclopropanecarbonyl chloride: 1.0 eq.

    • Dichloromethane (DCM): 10 mL/g.

    • Triethylamine (Et₃N): 1.2 eq.

  • Procedure:

    • Dissolve Piperazine and Et₃N in DCM under N₂ atmosphere. Cool to 0°C.

    • Add Cyclopropanecarbonyl chloride dropwise over 60 mins. Exothermic reaction - maintain T < 5°C.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with water (3x) to remove excess piperazine and salts. Dry organic layer over Na₂SO₄ and concentrate.[1][2]

    • Checkpoint: Product is a white solid/oil. Purity check via TLC (MeOH:DCM 1:9).

Phase 2: Reduction to 1-Cyclopropylpiperazine
  • Reagents:

    • 1-(Cyclopropylcarbonyl)piperazine (from Phase 1).

    • LiAlH₄ (2.4 M in THF): 2.5 eq.

    • THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C under Argon.

    • Add solution of amide in THF dropwise. Caution: H₂ gas evolution.

    • Heat to reflux (66°C) for 12–16 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

    • Filter the granular aluminum salts. Concentrate the filtrate.

Phase 3: Hydrochloride Salt Formation
  • Procedure:

    • Dissolve the crude oil in Ethanol.

    • Add concentrated HCl (12M) or HCl in Dioxane (4M) dropwise until pH ~2.

    • Cool to 0°C to crystallize. Filter and wash with cold ether.

    • Result: White crystalline solid.[1] Melting Point: ~175-179°C [1].

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Step 1) Bis-acylation of piperazine.Increase Piperazine equivalents to >4.0 or use N-Boc-piperazine (requires deprotection step).
Ring Opening Acidic workup too harsh.During LiAlH₄ quench, avoid strong mineral acids. The cyclopropyl ring is stable to base but sensitive to hot acid.
Incomplete Reduction Old/wet LiAlH₄.Use fresh hydride reagent. Ensure anhydrous THF (water destroys hydride).
Sticky Solid Hygroscopic HCl salt.Recrystallize from EtOH/Et₂O mixtures. Store in a desiccator.

References

  • Chem-Impex International. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride Product Data. Retrieved from

  • Giammarino, S., et al. (1990). Synthetic approaches to N-cyclopropyl amines. Journal of Organic Chemistry.
  • Li, K. (2020). Review of cyclopropyl bromide synthetic process. ResearchGate. Retrieved from

  • Google Patents. (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.[3] Retrieved from

  • Organic Syntheses. (1988). 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane.[4] Org.[1][5][6] Synth. Coll. Vol. 8, p. 277. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylpiperazine Hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 1-Cyclopropylpiperazine hydrochloride (CAS No. 1021298-67-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Cyclopropylpiperazine hydrochloride (CAS No. 1021298-67-8). As a key intermediate in pharmaceutical research, particularly for agents targeting neurological disorders, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2][3] This guide moves beyond mere procedural steps to explain the underlying principles, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and integrity.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. 1-Cyclopropylpiperazine hydrochloride is not a benign substance; it is classified as a hazardous material under multiple categories.[4][5] Its disposal is therefore regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[6] Disposing of this chemical in the regular trash or down the drain is a regulatory violation and poses a significant safety risk.[6][7]

The primary hazards associated with this compound dictate the stringent disposal requirements. It is crucial to recognize these properties to prevent accidental exposure and ensure waste is segregated correctly.

Table 1: GHS Hazard Profile of 1-Cyclopropylpiperazine Hydrochloride

Hazard Class GHS Code Signal Word Hazard Statement
Flammable Solids H228 Danger Flammable solid.[4][5]
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[4][5]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[4][5]
Skin Sensitization H317 Warning May cause an allergic skin reaction.[4][5]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[4][5]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[8] |

Upon thermal decomposition, this compound can release toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[9][10] This reactivity profile underscores the need for disposal via a licensed hazardous waste facility, typically through high-temperature incineration.

Pre-Disposal Operations: Personal Protection and Handling

Before handling waste 1-Cyclopropylpiperazine hydrochloride, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is directly linked to the chemical's hazard profile.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[11][12] Protects against dust particles causing serious eye irritation.[4]
Hand Protection Nitrile rubber gloves.[9] Prevents skin contact, which can lead to irritation and allergic sensitization.[4][5]
Skin/Body Protection Standard lab coat. Fire/flame resistant clothing if handling large quantities.[12] Protects against incidental skin contact and potential flammability risk.[4][5]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[11] A NIOSH/MSHA approved respirator may be needed if dust is generated.[11] | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation. |

Handling Causality: All waste handling should be performed in a designated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[11] Good industrial hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory, are essential control measures.[9]

The Disposal Protocol: A Step-by-Step Workflow

The proper disposal of 1-Cyclopropylpiperazine hydrochloride is a systematic process that ensures safety and regulatory compliance at every stage. This protocol is designed to be a self-validating system, where correct execution of each step facilitates the success of the next.

Step 1: Waste Characterization and Segregation

This chemical must be disposed of as a hazardous waste. It should not be mixed with other waste streams unless compatibility is confirmed. Crucially, it must be kept separate from strong oxidizing agents, with which it is incompatible.[10]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical (high-density polyethylene is a common choice), and has a securely sealing lid.[6]

  • Transfer Waste: Carefully transfer the solid waste into the container. Avoid creating dust. If transferring a solution, use a funnel.

  • Keep Container Closed: The container must remain closed at all times except when actively adding waste.[13] This is a key EPA requirement to prevent spills and fugitive emissions.

Step 3: Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel. The label must be affixed to the container as soon as the first particle of waste is added. The label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "1-Cyclopropylpiperazine hydrochloride" and its CAS number "1021298-67-8" .

  • The appropriate hazard pictograms (e.g., Flame, Exclamation Mark, Health Hazard).[6]

  • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): In the laboratory, the waste container can be stored in a designated SAA, which should be at or near the point of generation.

  • Central Accumulation Area (CAA): Once the container is full, or the regulatory time limits are approaching, it must be moved to your institution's CAA. This transfer should be coordinated with your Environmental Health and Safety (EHS) department.[14]

  • Generator Status: The amount of time waste can be stored on-site depends on your facility's generator status (Very Small, Small, or Large Quantity Generator), as defined by the EPA.[15][16]

Step 5: Final Disposal
  • Contact EHS: Never attempt to dispose of this chemical yourself. Your institution's EHS office is responsible for the final packaging, manifesting, and pickup of hazardous waste.[6]

  • Licensed Disposal Facility: The EHS office will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Cyclopropylpiperazine hydrochloride.

DisposalWorkflow start Waste Generation (Unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid creating dust) container->transfer seal Securely Close Container transfer->seal label Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date seal->label saa Store in Satellite Accumulation Area (SAA) label->saa full Container Full or Time Limit Reached? saa->full full->saa  No move Contact EHS to move to Central Accumulation Area (CAA) full->move  Yes pickup EHS/Licensed Contractor Manages Final Disposal move->pickup

Caption: Workflow for the compliant disposal of chemical waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, call for medical assistance.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container for disposal.[10] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team or EHS office.

Regulatory Framework: A Note for Academic Institutions

While all laboratories must comply with EPA's RCRA regulations, academic institutions may be eligible to operate under an alternative set of rules found in 40 CFR Part 262, Subpart K.[14][17] This rule provides more flexibility for the management of laboratory waste but requires the institution to maintain a formal Laboratory Management Plan (LMP).[14][17] Researchers should consult their EHS department to understand which specific regulations apply to their laboratory.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. Retrieved from [Link]

  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Cyclopropylpiperazine hydrochloride

Executive Safety Summary 1-Cyclopropylpiperazine hydrochloride (and structurally related piperazine salts) presents a specific occupational hazard often underestimated in standard organic synthesis: Sensitization . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Cyclopropylpiperazine hydrochloride (and structurally related piperazine salts) presents a specific occupational hazard often underestimated in standard organic synthesis: Sensitization . While often classified primarily as an irritant (Skin/Eye), the piperazine moiety is a known respiratory and skin sensitizer [1, 2].

The Core Directive: Treat this compound not just as a corrosive/irritant solid, but as a potent allergen . Repeated inhalation of dust, even at low levels, can lead to occupational asthma or contact dermatitis.

Hazard Profile & Risk Logic

To determine the appropriate PPE, we must analyze the "Why" behind the hazard.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Respiratory Sensitization H334 Haptenization of proteins in the respiratory tract.[1]Zero-dust tolerance. Fume hood use is mandatory.[1] N95/P100 respirators are required if the hood sash is raised or airflow is compromised.
Skin Sensitization H317 T-cell mediated immune response.[1]Glove permeation is not the only risk; contamination transfer to wrists/neck is common. Double-gloving is standard.[1]
Skin/Eye Irritation H314/H319 Acidic hydrolysis of the HCl salt upon contact with moisture.Eye protection must be sealed (goggles) rather than open (safety glasses) if dust generation is possible.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] Do not deviate without a documented risk assessment.

Body ZonePrimary EquipmentSpecification / StandardScientific Rationale
Respiratory Engineering Control Class II Type A2 Biosafety Cabinet or Chemical Fume HoodPrimary Barrier: The most effective protection against sensitizing dust is source capture, not a mask.[1]
Respiratory Secondary PPE NIOSH P100 (HEPA) RespiratorSecondary Barrier: Required only during spill cleanup or equipment maintenance. N95 is insufficient for high-risk sensitization cleanup.[1]
Hands (Inner) Nitrile Gloves 4-5 mil thicknessActs as a second skin. Inspect for micro-tears before donning.
Hands (Outer) Nitrile / Neoprene Long-cuff (extended), >5 milThe "Bridge": The long cuff must go over the lab coat sleeve to prevent dust from settling on the wrist—a common sensitization site [3].
Eyes Safety Goggles Indirect Vent / ANSI Z87.1+Piperazine HCl dust is hygroscopic and acidic. Safety glasses allow dust entry from the top/sides; goggles seal the environment.
Body Lab Coat Tyvek® or tightly woven cotton (buttoned to neck)Prevents dust accumulation on street clothes. Tyvek is preferred for weighing >10g quantities.
Operational Workflows
Protocol A: Weighing & Transfer (The "Static" Risk)

Piperazine salts are often fine, crystalline powders prone to static charge. This causes "jumping" during weighing, increasing airborne dust.

  • Preparation:

    • Activate ionizing bar (if available) inside the balance enclosure to neutralize static.

    • Pre-moisten a paper towel with 70% Isopropanol and wipe the balance area before starting (increases local humidity, reducing static).

  • Transfer:

    • Never pour from the stock bottle. Use a disposable antistatic spatula.

    • The "Tap" Technique: Do not dump solid. Gently tap the spatula against the receiving vessel wall to dislodge powder below the rim.

  • Decontamination:

    • Immediately wipe the balance and spatula with a wet wiper (water/surfactant) followed by ethanol. Dry wiping is prohibited as it aerosolizes dust.

Protocol B: Spill Response Logic

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Do NOT use a brush and dustpan (generates aerosols).

  • Do NOT use a standard vacuum (exhausts allergens back into the room).

Correct Procedure:

  • Isolate: Place a "Spill - Do Not Enter" sign.

  • Wet Method: Gently cover the powder with paper towels soaked in saturated sodium bicarbonate solution (neutralizes the HCl salt and wets the powder).

  • Removal: Scoop up the wet slurry into a hazardous waste bag.

  • Verification: Wipe the area with a pH strip to ensure no acidic residue remains.

Emergency Response Visualization

The following diagram outlines the decision logic for spill response, prioritizing respiratory protection.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<10g) Confined to Hood Assess->MinorSolid Contained MajorSolid Major Solid (>10g) OR Outside Hood Assess->MajorSolid Uncontained/Large PPE_Check Verify PPE: Double Gloves + Goggles MinorSolid->PPE_Check Resp_Check DON RESPIRATOR (P100 / N95) MajorSolid->Resp_Check Wet_Method Wet Method: Cover with wet paper towels (Avoid Dust) PPE_Check->Wet_Method Resp_Check->Wet_Method Neutralize Neutralize: Apply NaHCO3 Solution Wet_Method->Neutralize Collect Collect Slurry into Haz Waste Neutralize->Collect Clean Wash Surface (Soap + Water) Collect->Clean Disposal Disposal: Solid Waste Stream Clean->Disposal

Caption: Decision matrix for spillage of piperazine salts, emphasizing the requirement for respiratory protection during uncontained releases.

Disposal & Waste Management

Disposal must comply with RCRA and local EHS regulations. Piperazine salts generally do not exhibit the "Corrosivity" characteristic (D002) once dissolved, but they remain toxic/irritants.

Waste StreamCompositionPackaging RequirementLabeling
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bagged in clear polyethylene bags (6 mil)."Hazardous Waste - Toxic Solid (Piperazine Contamination)"
Liquid Waste Mother liquors, aqueous washes.HDPE Carboy (Glass is acceptable but breakage risk is higher)."Hazardous Waste - Basic/Organic Solvents" (Check pH)
Sharps Contaminated needles/syringes.Rigid puncture-proof container.[1]"Bio/Chem Sharps"

Critical Note: Do not mix with strong oxidizers (e.g., permanganates) in the waste stream, as piperazines can form reactive intermediates [4].

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

  • Safe Work Australia (2019). Piperazine: Human health tier II assessment. (Highlighting respiratory sensitization risks). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylpiperazine hydrochloride
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